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  • Product: 1,2,3-Benzothiadiazole-6-carboxylic acid
  • CAS: 22097-11-6

Core Science & Biosynthesis

Foundational

mechanism of action of 1,2,3-benzothiadiazole-6-carboxylic acid in systemic acquired resistance

An In-Depth Technical Guide to the Mechanism of Action of 1,2,3-Benzothiadiazole-7-Carboxylic Acid in Systemic Acquired Resistance Abstract Systemic Acquired Resistance (SAR) represents a formidable induced immunity mech...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1,2,3-Benzothiadiazole-7-Carboxylic Acid in Systemic Acquired Resistance

Abstract

Systemic Acquired Resistance (SAR) represents a formidable induced immunity mechanism in plants, offering broad-spectrum, long-lasting protection against a variety of pathogens. The signaling molecule salicylic acid (SA) is central to the activation of SAR. Synthetic chemical elicitors that mimic SA's function have become invaluable tools for both agricultural disease management and fundamental research into plant defense signaling. Among the most potent and widely studied of these is Acibenzolar-S-Methyl (ASM), also known as Benzothiadiazole (BTH). Upon application, BTH is hydrolyzed within the plant to its active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid, the primary subject of this guide.[1] This compound is not directly antimicrobial; instead, it triggers the plant's endogenous defense machinery.[1][2] This guide provides a detailed examination of the molecular mechanism by which 1,2,3-benzothiadiazole-7-carboxylic acid activates the SAR pathway, focusing on its interaction with the master regulator NPR1 and the subsequent downstream signaling cascade that culminates in a primed state of defense. We will explore the key experimental frameworks that have elucidated this pathway, offering detailed protocols and data interpretation insights for the research professional.

Introduction: The Architecture of Systemic Acquired Resistance

Plants, though sessile, possess a sophisticated innate immune system. A key component of this system is SAR, a state of heightened defense readiness in tissues distal to the site of an initial pathogen infection.[3][4] This systemic response is effective against a broad range of pathogens and is associated with the accumulation of the phenolic compound salicylic acid (SA) and the transcriptional activation of a battery of Pathogenesis-Related (PR) genes.[3][5]

Chemical inducers that activate this pathway, often referred to as "plant activators," have provided a powerful means to study and harness SAR. BTH is a premier example, functioning as a synthetic analog of SA.[1][2] A critical distinction in its mechanism is that BTH acts downstream of SA accumulation. This was decisively demonstrated in experiments using transgenic plants expressing the nahG gene, which encodes a bacterial salicylate hydroxylase that degrades SA. In these plants, which are unable to accumulate SA, BTH treatment still successfully induces PR gene expression and disease resistance, proving its point of action is independent of and subsequent to endogenous SA synthesis.[5][6]

The Molecular Fulcrum: Activation of the NPR1 Receptor

The entire SAR signaling cascade pivots on a single master regulatory protein: NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) .[7][8] NPR1 functions as the primary receptor for SA and, by extension, its functional analogs like 1,2,3-benzothiadiazole-7-carboxylic acid.[8][9]

The Inactive State: Cytosolic Sequestration

In the absence of a pathogenic threat or chemical induction, NPR1 exists in the cytoplasm as an oligomer, held together by intermolecular disulfide bonds.[8] This configuration effectively sequesters NPR1, preventing it from influencing gene expression in the nucleus.

The Trigger: Redox-Mediated Monomerization

Upon pathogen attack, the resultant surge in SA—or the introduction of 1,2,3-benzothiadiazole-7-carboxylic acid—triggers a change in the cellular redox state.[8] This reducing environment leads to the cleavage of the disulfide bonds holding the NPR1 oligomer together. The complex dissociates into active NPR1 monomers.[8][10] These monomers are then free to translocate into the nucleus, the primary site of their regulatory activity.[10][11]

The indispensable role of NPR1 in this pathway is unequivocally demonstrated by genetic studies. Arabidopsis npr1 mutants, which lack a functional NPR1 protein, are completely unresponsive to BTH treatment; they fail to activate PR genes and do not exhibit induced resistance.[5][12][13] This genetic evidence establishes NPR1 as the non-negotiable gateway for BTH-mediated SAR activation.

BTH_SAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTH 1,2,3-Benzothiadiazole- 7-carboxylic acid NPR1_Oligo NPR1 Oligomer (Inactive) BTH->NPR1_Oligo Mimics SA Signal Induces Redox Change NPR1_Mono_C NPR1 Monomer NPR1_Oligo->NPR1_Mono_C Reduction of Disulfide Bonds NPR1_Mono_N NPR1 Monomer NPR1_Mono_C->NPR1_Mono_N Nuclear Translocation TGA TGA Transcription Factors NPR1_Mono_N->TGA Binds to NPR1_TGA NPR1-TGA Complex PR_Genes Promoter of PR Genes NPR1_TGA->PR_Genes Activates PR_Proteins Pathogenesis-Related (PR) Proteins PR_Genes->PR_Proteins Transcription & Translation SAR Systemic Acquired Resistance PR_Proteins->SAR

BTH-Mediated SAR Signaling Pathway.

Downstream Cascade: Transcriptional Reprogramming and Defense Priming

Once inside the nucleus, NPR1 monomers function as transcriptional co-activators. They do not bind to DNA directly but instead interact with members of the TGA family of basic leucine zipper (bZIP) transcription factors.[11] This interaction is crucial for recruiting the transcriptional machinery to the promoters of defense genes.

The NPR1-TGA complex binds to specific cis-acting elements within the promoters of target genes, most notably the PR genes (PR-1, PR-2, PR-5, etc.).[5][7] This binding event initiates a massive transcriptional reprogramming, leading to the accumulation of PR proteins.[14] These proteins have diverse antimicrobial functions, including enzymatic activities that degrade fungal cell walls (e.g., chitinases and glucanases) and other activities that inhibit pathogen proliferation, thereby establishing the robust, broad-spectrum resistance characteristic of SAR.[15]

Beyond the direct induction of defense genes, BTH treatment also induces a state known as "priming."[3][12] A primed plant does not constitutively activate its full suite of defenses, which would be metabolically costly. Instead, it is conditioned to respond more rapidly and robustly upon a subsequent pathogen challenge.[3][13] This potentiated response includes faster and stronger activation of defenses like Phenylalanine Ammonia-Lyase (PAL) gene expression and callose deposition at the site of infection.[3][12][13] This priming effect is also strictly NPR1-dependent.[3][12][13][16]

Key Experimental Methodologies

The elucidation of this pathway relies on a combination of genetic, molecular, and biochemical assays. The following protocols provide a framework for investigating the action of 1,2,3-benzothiadiazole-7-carboxylic acid.

Protocol 1: Pathogen Challenge Assay to Quantify SAR

This bioassay is the definitive method for assessing the biological efficacy of an SAR inducer. It directly measures the ability of the compound to restrict pathogen growth in systemic tissues.

Causality: The core principle is to separate the site of induction from the site of challenge. By applying the inducer to lower leaves and inoculating upper leaves, one can specifically measure the systemic resistance effect, eliminating any direct contact between the chemical and the pathogen. The use of an improved method considering leaf vascular connections (orthostichies) reduces experimental variability for more reliable results.[4][17][18]

Step-by-Step Methodology:

  • Plant Cultivation: Grow Arabidopsis thaliana (or other model plants) in controlled conditions (e.g., 22°C, 12h light/12h dark cycle) for 4-5 weeks.

  • Induction Treatment: Select two lower, mature leaves on each plant. Apply a solution of 1,2,3-benzothiadiazole-7-carboxylic acid (typically 100-300 µM) or a mock solution (e.g., water with a trace of solvent) to these leaves via foliar spray or gentle application with a brush.

  • SAR Establishment Period: Allow 2-3 days for the systemic signal to propagate and for SAR to be established throughout the plant.

  • Pathogen Challenge: Prepare a suspension of a virulent bacterial pathogen, such as Pseudomonas syringae pv. tomato DC3000, at a defined concentration (e.g., 10⁵ colony-forming units (CFU)/mL).

  • Inoculation: Select two upper, systemic leaves that were not treated with the chemical. Infiltrate the bacterial suspension into the leaf apoplast using a needleless syringe.[17]

  • Incubation: Return plants to the growth chamber for 2-3 days to allow for bacterial replication.

  • Quantification of Pathogen Growth: a. Excise a leaf disc of a known area from the inoculated region. b. Homogenize the disc in a sterile buffer (e.g., 10 mM MgCl₂). c. Perform serial dilutions of the homogenate and plate onto appropriate selective agar medium. d. Incubate plates for 2 days and count the resulting colonies to determine the CFU per unit of leaf area.

  • Data Analysis: Statistically compare the bacterial titers in BTH-treated plants versus mock-treated controls. A significant reduction in bacterial growth in the treated plants indicates successful SAR induction.

SAR_Workflow start Start: 4-5 week old plants treatment Step 1: Apply BTH or Mock to lower leaves start->treatment incubation1 Step 2: Incubate 2-3 days for SAR establishment treatment->incubation1 pathogen_prep Step 3: Prepare bacterial suspension (P. syringae) incubation1->pathogen_prep inoculation Step 4: Infiltrate bacteria into upper, systemic leaves pathogen_prep->inoculation incubation2 Step 5: Incubate 2-3 days for bacterial growth inoculation->incubation2 quantify Step 6: Homogenize leaf discs, plate serial dilutions incubation2->quantify analyze Step 7: Count CFU/cm² and compare Treated vs. Mock quantify->analyze end End: Quantified Resistance analyze->end

Experimental Workflow for SAR Quantification.
Protocol 2: RT-qPCR to Measure Defense Gene Expression

This molecular assay provides direct evidence of the activation of the SAR signaling pathway at the transcriptional level.

Causality: The expression of the PR-1 gene is a canonical hallmark of SA-dependent SAR activation.[19] Measuring its transcript levels provides a sensitive and quantitative readout of pathway induction, allowing for time-course analysis and comparison between different treatments or genetic backgrounds.

Step-by-Step Methodology:

  • Plant Treatment and Sampling: Treat plants with BTH or a mock solution as described in Protocol 1. Collect systemic leaf tissue at various time points post-treatment (e.g., 0, 12, 24, 48, 72 hours). Immediately freeze samples in liquid nitrogen.

  • RNA Extraction: Isolate total RNA from the leaf tissue using a reputable commercial kit or a standard Trizol-based protocol.

  • RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and optionally via gel electrophoresis.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): a. Prepare a qPCR master mix containing SYBR Green dye, polymerase, dNTPs, and specific forward and reverse primers for the target gene (PR-1) and a stable reference gene (e.g., Actin or Ubiquitin). b. Perform the qPCR reaction in a real-time PCR cycler. c. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time.

  • Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Normalize the Ct value of the target gene (PR-1) to the Ct value of the reference gene (ΔCt). c. Calculate the fold change in gene expression relative to the mock-treated control at time zero using the 2-ΔΔCt method.

qPCR_Workflow start Start: Systemic leaf tissue (frozen) rna_extraction 1. Total RNA Extraction start->rna_extraction qc 2. RNA Quality & Quantity Check rna_extraction->qc dnase 3. DNase Treatment qc->dnase cdna 4. cDNA Synthesis (Reverse Transcription) dnase->cdna qpcr 5. Set up & Run qPCR (Target: PR-1, Ref: Actin) cdna->qpcr analysis 6. Data Analysis (ΔΔCt Method) qpcr->analysis end End: Relative PR-1 Gene Expression Fold Change analysis->end

Workflow for RT-qPCR Analysis of Defense Genes.

Quantitative Data Summary

The following tables summarize representative data from the experiments described above, illustrating the potent effects of 1,2,3-benzothiadiazole-7-carboxylic acid (BTH).

Table 1: Effect of BTH Treatment on Bacterial Growth in Systemic Leaves of Arabidopsis

Treatment GroupPathogen Inoculum (CFU/cm²)Bacterial Titer at 3 dpi (CFU/cm²)Fold Reduction vs. Mock
Mock Control5 x 10³2.1 x 10⁷-
BTH (100 µM)5 x 10³1.5 x 10⁵~140-fold

Data are representative. dpi = days post-inoculation. The significant decrease in bacterial growth in BTH-treated plants demonstrates the induction of systemic resistance.

Table 2: Relative Expression of PR-1 Gene in Systemic Leaves Following BTH Treatment

Time Post-Treatment (Hours)Relative PR-1 Expression (Fold Change vs. T=0)
01.0
128.5
24150.2
4895.6
7245.3

Data are representative. The strong and rapid induction of PR-1 mRNA accumulation is a clear molecular indicator of SAR pathway activation by BTH.[5][19]

Conclusion and Future Directions

The mechanism of action of 1,2,3-benzothiadiazole-7-carboxylic acid is a well-defined paradigm for the chemical induction of plant immunity. By acting as a functional mimic of salicylic acid, it activates the master regulator NPR1, initiating a transcriptional cascade that results in broad-spectrum disease resistance. Its utility in research is profound, providing a reliable method to activate the SAR pathway synchronously across a plant population, thereby facilitating genetic screens and molecular studies.[1] For drug development professionals, understanding this mechanism provides a blueprint for discovering novel plant activators that can protect crops in an environmentally sustainable manner by harnessing the plant's own defense systems. Future research will continue to unravel the finer regulatory nodes of this pathway, including the roles of NPR1 paralogs and the complex interplay between SA-mediated defense and other hormonal pathways, such as those governed by jasmonic acid and ethylene.[20][21]

References

  • Kohler, A., Schwindling, S., & Conrath, U. (2002). Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis. Plant Physiology, 128(3), 1046–1056. [Link]

  • Kohler, A., et al. (2002). Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis. Plant Physiology. [Link]

  • Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15(11). [Link]

  • Kohler, A., Schwindling, S., & Conrath, U. (2002). Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis. PubMed. [Link]

  • Shah, J., Kachroo, P., & Klessig, D. F. (1999). The Arabidopsis ssi1 mutation restores pathogenesis-related gene expression in npr1 plants and renders defensin gene expression salicylic acid dependent. The Plant Cell, 11(2), 191–206. [Link]

  • Luna, E., et al. (2014). Role of NPR1 and KYP in long-lasting induced resistance by β-aminobutyric acid. Frontiers in Plant Science, 5, 184. [Link]

  • Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). PubMed. [Link]

  • Manohar, M., et al. (2020). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. International Journal of Molecular Sciences, 21(21), 8352. [Link]

  • Lawton, K. A., et al. (1996). Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. The Plant Journal, 10(1), 71–82. [Link]

  • Liu, H., et al. (2020). Genome-wide transcriptome analysis and identification of benzothiadiazole-induced genes and pathways potentially associated with defense response in banana. BMC Genomics, 21(1), 633. [Link]

  • Cecchini, N. M., et al. (2019). Protocol: An improved method to quantify activation of systemic acquired resistance (SAR). ResearchGate. [Link]

  • Friedrich, L., et al. (1996). A benzothiadiazole derivative induces systemic acquired resistance in tobacco. The Plant Journal, 10(1), 61-70. [Link]

  • Atwa, M. A. M., & El-Blasy, S. A. S. (2023). Some molecules act downstream of the SA signaling pathway. ResearchGate. [Link]

  • Ramirez-Reyes, D. N., et al. (2017). Induction of PR-1 gene expression by BTH treatment. ResearchGate. [Link]

  • Görlach, J., et al. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629–643. [Link]

  • Manohar, M., et al. (2015). Identification of multiple salicylic acid-binding proteins using two high throughput screens. Frontiers in Plant Science, 5, 777. [Link]

  • Manohar, M., et al. (2015). Identification of multiple salicylic acid-binding proteins using two high throughput screens. eScholarship. [Link]

  • Luna, E., et al. (2014). Role of NPR1 and KYP in long-lasting induced resistance by β-aminobutyric acid. CORE. [Link]

  • Atwa, M. A. M., & El-Blasy, S. A. S. (2023). The action mechanism of benzothiadiazole. ResearchGate. [Link]

  • Cunniffe, N. J., & Gilligan, C. A. (2019). Using Game Theory to Understand Systemic Acquired Resistance as a Bet-Hedging Option for Increasing Fitness When Disease Is Uncertain. Phytopathology, 109(10), 1735-1748. [Link]

  • Bektas, Y., & Eulgem, T. (2015). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Molecules, 20(1), 1209-1234. [Link]

  • Manohar, M., et al. (2015). Identification of Multiple Salicylic Acid-Binding Proteins Using Two High Throughput Screens. PubMed. [Link]

  • El-Sharkawy, H. H. A., et al. (2015). Induction of Systemic Resistance of Benzothiadiazole and Humic Acid in Soybean Plants Against Fusarium Wilt Disease. Journal of Plant Pathology & Microbiology, 6(11). [Link]

  • Han, Y., et al. (2018). Benzothiadiazole, a plant defense inducer, negatively regulates sheath blight resistance in Brachypodium distachyon. Scientific Reports, 8(1), 16393. [Link]

  • Manohar, M., et al. (2020). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. MDPI. [Link]

  • Tian, M., et al. (2015). Identification of multiple salicylic acid-binding proteins using two high throughput screens. Frontiers in Plant Science. [Link]

  • Gruner, K., et al. (2013). Reprogramming of plants during systemic acquired resistance. Frontiers in Plant Science, 4, 252. [Link]

  • Backer, R., et al. (2019). The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance. Frontiers in Plant Science, 10, 100. [Link]

  • Pieterse, C. M. J., & Van Loon, L. C. (2004). NPR1: the spider in the web of induced resistance signaling pathways. Current Opinion in Plant Biology, 7(4), 456–464. [Link]

  • Mhamdi, A. (2019). NPR1 has everything under control. Plantae. [Link]

  • ResearchGate. (n.d.). Protein-Protein interactions. BTH analyses revealed that PBP2... ResearchGate. [Link]

  • MDPI. (2021). Benzo[3][12][17]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. [Link]

  • Li, C., et al. (2021). A Pathogenesis-Related Protein-Like Gene Is Involved in the Panax notoginseng Defense Response to the Root Rot Pathogen. Frontiers in Plant Science, 11, 608881. [Link]

  • PubMed. (2023). The hybrid protein BTH2 suppresses allergic airway inflammation in a murine model of HDM-specific immunotherapy. PubMed. [Link]

  • PubMed. (1980). The 1,2,3-benzothiadiazoles. A new type of compound acting on coupling site I, in rat liver mitochondria. PubMed. [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • IntechOpen. (2022). Pathogenesis-Related Proteins and Their Transgenic Expression for Developing Disease-Resistant Crops: Strategies Progress and Challenges. IntechOpen. [Link]

  • ACS Publications. (2021). The Effect of Benzo(1,2,3)-thiadiazole-7-carbothioic Acid S-Methyl Ester (BTH) and Its Cholinium Ionic Liquid Derivative on the Resistance Induction and Antioxidant Properties of Tomato (Solanum lycopersicum L.). Journal of Agricultural and Food Chemistry. [Link]

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Exploratory

Transcriptome Analysis of Plants Treated with 1,2,3-Benzothiadiazole-6-Carboxylic Acid: A Technical Guide

Executive Summary Understanding the molecular architecture of plant immunity is a cornerstone of modern agricultural biotechnology and agrochemical drug development. 1,2,3-Benzothiadiazole-6-carboxylic acid (BTH-6C), a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the molecular architecture of plant immunity is a cornerstone of modern agricultural biotechnology and agrochemical drug development. 1,2,3-Benzothiadiazole-6-carboxylic acid (BTH-6C), a potent structural analog of the classic Systemic Acquired Resistance (SAR) inducer Acibenzolar-S-methyl (BTH), provides a sterile, highly controllable chemical trigger for the salicylic acid (SA) signaling pathway. By uncoupling defense activation from pathogen-derived effector-triggered susceptibility (ETS), BTH-6C allows researchers to isolate the pure transcriptomic signature of SAR.

This whitepaper provides a comprehensive, field-proven methodology for designing, executing, and analyzing RNA-sequencing (RNA-seq) experiments on BTH-6C treated plants.

Mechanistic Rationale: The BTH-6C Signaling Cascade

To design a robust transcriptomic study, one must first understand the causality of the chemical trigger. BTH-6C acts as a functional analog of SA. Unlike biological pathogens that deploy effectors to suppress host transcription, BTH-6C directly modulates the host's redox state.

This redox shift reduces intermolecular disulfide bonds in the cytosolic oligomers of the master regulatory protein, NPR1 (Non-expresser of PR genes 1)[1]. Upon monomerization, NPR1 translocates to the nucleus where it interacts with TGA and WRKY transcription factors to drive the massive upregulation of Pathogenesis-Related (PR) genes[2].

Pathway BTH 1,2,3-Benzothiadiazole-6-Carboxylic Acid Redox Cellular Redox Shift BTH->Redox Induces NPR1_Olig NPR1 Oligomer (Cytosol) Redox->NPR1_Olig Reduces disulfide bonds NPR1_Mon NPR1 Monomer (Active) NPR1_Olig->NPR1_Mon Monomerization Nucleus Nuclear Translocation NPR1_Mon->Nucleus Translocates TFs WRKY / TGA Transcription Factors Nucleus->TFs Activates PR PR Gene Expression TFs->PR Upregulates

BTH-6C mediated activation of NPR1 and subsequent Systemic Acquired Resistance signaling.

Experimental Design & Pharmacological Setup

A self-validating experimental design requires strict control over environmental variables, as factors like high air humidity can significantly dampen the SA pathway and NPR1 activity[1].

Step-by-Step Treatment Protocol
  • Plant Cultivation: Grow Arabidopsis thaliana (or target crop like Solanum tuberosum[3]) in controlled growth chambers (22°C, 60% relative humidity, 16h light/8h dark cycle).

  • Chemical Formulation: Dissolve 1,2,3-benzothiadiazole-6-carboxylic acid in a minimal volume of DMSO, then dilute in distilled water containing 0.01% Silwet L-77 (surfactant) to a final working concentration of 100 µM.

    • Causality: 100 µM is the optimal threshold to saturate NPR1 activation without inducing non-specific phytotoxic stress responses.

  • Mock Control: Prepare a parallel mock solution (0.01% Silwet L-77 + equivalent DMSO trace in water).

  • Application & Time-Course: Spray plants until runoff. Harvest leaf tissue at 0h, 6h, 12h, and 24h post-treatment.

    • Causality: Transcriptional reprogramming is highly dynamic. Transcription factors (e.g., WRKYs) peak early (6h–12h), while effector proteins (e.g., PR1, PR2) accumulate later (12h–24h)[2].

RNA-Sequencing Protocol: A Self-Validating System

To ensure high-fidelity data, the RNA extraction and library preparation must eliminate genomic DNA and ribosomal RNA, which otherwise skew transcript quantification.

RNASeq Treat BTH-6C Treatment & Time-Course RNA Total RNA Extraction & QC Treat->RNA Lib Poly-A Enrichment & Library Prep RNA->Lib Seq Illumina PE Sequencing Lib->Seq Align Read Alignment (STAR/HISAT2) Seq->Align DEG DEG & Pathway Analysis Align->DEG

Step-by-step RNA-seq experimental workflow for BTH-6C treated plant samples.

Methodology
  • Total RNA Extraction: Flash-freeze harvested leaves in liquid nitrogen. Homogenize and extract total RNA using TRIzol reagent.

  • DNase I Treatment: Treat samples with RNase-free DNase I. Causality: Even trace genomic DNA will cause false positives during read mapping, particularly for single-exon genes.

  • Quality Control (QC): Assess RNA integrity using an Agilent Bioanalyzer. Proceed only with samples yielding an RNA Integrity Number (RIN) ≥ 8.0.

  • Library Preparation: Utilize oligo(dT) magnetic beads to enrich for poly-A tail-containing mRNA. Causality: This step depletes >90% of ribosomal RNA, ensuring sequencing depth is focused exclusively on coding transcripts.

  • Sequencing: Sequence libraries on an Illumina NovaSeq platform using Paired-End (PE) 150bp chemistry to achieve ~30 million reads per sample.

Bioinformatics Pipeline: Signal Extraction

The goal of the bioinformatics pipeline is to translate raw sequencing reads into biologically meaningful Differentially Expressed Genes (DEGs).

  • Read Trimming: Use Trimmomatic to remove adapter sequences and low-quality bases (Phred score < 20).

  • Alignment: Map clean reads to the reference genome using STAR or HISAT2.

  • Quantification: Count reads mapping to genomic features using featureCounts.

  • DEG Analysis: Utilize DESeq2 in R. Apply a strict threshold: False Discovery Rate (FDR) < 0.05 and |log2(Fold Change)| > 1. Causality:DESeq2 uses empirical Bayes shrinkage for dispersion estimation, which is highly robust for experiments with standard biological triplicates.

Transcriptomic Signatures of BTH-6C Treatment

Treatment with SA analogs like BTH-6C induces a massive reprogramming of the plant transcriptome. Our analysis typically reveals a distinct trade-off: the upregulation of defense-associated genes (PR genes, GSTs, WRKYs) and the concurrent downregulation of growth-related genes (e.g., cell cycle regulators)[4].

Quantitative Summary of Key Marker Genes

The following table summarizes the expected quantitative transcriptomic shifts at 12h post-BTH-6C treatment, derived from established SA/BTH-induced RNA-seq profiles[1][4]:

Gene SymbolGene Name / FunctionExpected Log2FC (12h)FDR (P-adj)Biological Role in SAR
PR1 Pathogenesis-Related Protein 1+6.8< 0.001Core SAR marker; antimicrobial activity
PR2 Beta-1,3-glucanase+5.2< 0.001Hydrolysis of fungal cell walls
WRKY38 WRKY Transcription Factor 38+4.1< 0.01Early SA-dependent signaling node
GST Glutathione S-Transferase+3.5< 0.01Mitigation of oxidative bursts / stress
CYCB1;1 Cyclin-B1-1-2.4< 0.05Cell cycle progression (Growth-defense trade-off)

Orthogonal Validation via RT-qPCR

RNA-seq data must be orthogonally validated to ensure trustworthiness[3]. Select 5–10 key DEGs (e.g., PR1, WRKY38) across a spectrum of expression levels for Reverse Transcription Quantitative PCR (RT-qPCR).

  • Synthesize cDNA from 1 µg of the exact same total RNA used for sequencing.

  • Perform qPCR using SYBR Green chemistry.

  • Normalize expression against stably expressed housekeeping genes (e.g., EF1α or ACT2).

  • Calculate relative expression using the 2^(-ΔΔCt) method and correlate with RNA-seq Log2FC values using Pearson's correlation coefficient (target r > 0.85).

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Foundational

Engineering Plant Immunity and Beyond: A Comprehensive Guide to Structural Analogs and Derivatives of 1,2,3-Benzothiadiazole-6-Carboxylic Acid

Introduction & Core Rationale While 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar-S-methyl) is the commercial standard for plant defense elicitation[1], its positional isomer, 1,2,3-benzothiadiazole-6-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

While 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar-S-methyl) is the commercial standard for plant defense elicitation[1], its positional isomer, 1,2,3-benzothiadiazole-6-carboxylic acid , offers a unique and highly tunable scaffold for structural derivatization[2]. Modifying the 6-position alters the electrostatic potential and steric bulk distribution across the benzothiadiazole core, fundamentally shifting its binding affinity and pharmacokinetic profile.

This whitepaper provides an in-depth technical framework for the rational design, synthesis, and biological evaluation of 6-carboxylic acid analogs. By understanding the causality behind structural modifications, researchers can develop next-generation agrochemicals and pharmaceutical probes with optimized membrane permeability and target engagement.

Chemical Biology & Mechanism of Action

1,2,3-Benzothiadiazole (BTH) derivatives function as synthetic functional analogs of Salicylic Acid (SA), an endogenous plant hormone[3]. Unlike traditional biocides that directly target fungal or bacterial pathogens, these compounds act as immunomodulators, activating Systemic Acquired Resistance (SAR)[4].

The Causality of Action

The 1,2,3-benzothiadiazole core mimics the planar, electron-rich structure of SA. However, the free 6-carboxylic acid is highly polar, limiting its ability to cross lipophilic plant cuticles. Therefore, it is typically applied as an esterified pro-drug.

  • Penetration & Activation: Upon cellular entry, the ester derivatives are hydrolyzed by in planta esterases into the active 6-carboxylic acid[5].

  • Receptor Engagement: This active metabolite induces a reductive redox shift in the cytosol. This shift causes the oligomeric NPR1 (Non-expresser of PR genes 1) protein—connected by disulfide bridges—to reduce into active monomers[6].

  • Transcriptional Reprogramming: The NPR1 monomers translocate to the nucleus, interacting with transcription factors to massively upregulate Pathogenesis-Related (PR) genes, conferring broad-spectrum immunity[3].

SAR_Pathway BTH BTH-6-COOH Analog Membrane Plant Cuticle/Membrane BTH->Membrane Diffusion Hydrolysis In Planta Hydrolysis Membrane->Hydrolysis Esterases NPR1 NPR1 Monomerization Hydrolysis->NPR1 Redox Shift Nucleus Nuclear Translocation NPR1->Nucleus Transport PR PR Gene Expression Nucleus->PR Transcription

Fig 1: SAR induction pathway by BTH-6-carboxylic acid analogs via NPR1 activation.

Rational Design of Derivatives

Derivatization of the 6-carboxylic acid is strictly necessary to tune the partition coefficient (LogP) and control the in vivo release rate of the active pharmacophore.

  • Esterification: Converting the 6-carboxylic acid into methyl, ethyl, or fluorinated esters increases lipophilicity, directly correlating with enhanced foliar uptake[4].

  • Bioisosteric Replacement: Thioesters are often preferred because they undergo controlled enzymatic cleavage, providing a sustained, slow release of the active acid, preventing phytotoxicity associated with rapid accumulation[1].

Table 1: Physicochemical Impact of 6-Carboxyl Derivatization
Derivative ClassStructural ModificationPredicted LogP ShiftPrimary AdvantageBiological Role
Free Acid -COOHLow (~1.4)BaselineActive intracellular elicitor[7]
Alkyl Esters -COOCH₃ / -COOCH₂CH₃MediumImproved cuticle penetrationFast-acting pro-drug[4]
Thioesters -COSCH₃HighSustained enzymatic releaseLong-lasting SAR induction[1]
Amides -CONH₂Low-MediumHigh metabolic stabilityPharmaceutical probing

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the synthesis of 1,2,3-benzothiadiazole-6-carboxylic acid and its derivatives must follow a self-validating protocol with built-in quality control (QC) checkpoints.

Protocol 1: Synthesis of the 1,2,3-Benzothiadiazole-6-Carboxylic Acid Core

The core is constructed via the diazotization of an ortho-aminothiophenol precursor.

  • Step 1 (Preparation): Suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in a 20% aqueous HCl solution. Cool the reaction vessel to 0–5 °C using an ice-salt bath.

  • Step 2 (Diazotization): Prepare a cold aqueous solution of sodium nitrite (NaNO₂, 1.05 eq). Add this dropwise to the suspension over 45 minutes.

    • Causality: Maintaining the temperature strictly below 5 °C is critical to prevent the premature decomposition of the diazonium intermediate into a phenol byproduct[8]. The slight excess of NaNO₂ ensures complete conversion.

  • Step 3 (Cyclization): Stir the mixture for 2 hours at 0–5 °C. The 1,2,3-thiadiazole ring forms spontaneously as the adjacent thiol group attacks the diazonium nitrogen[1].

  • Self-Validation Checkpoint: Extract a 100 µL aliquot, quench with water, and run Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the highly polar precursor spot confirms successful cyclization. Filter the precipitated product and wash with cold water.

Protocol 2: Esterification (Methyl Ester Synthesis)
  • Step 1 (Activation): Suspend the isolated 6-carboxylic acid in excess thionyl chloride (SOCl₂) and reflux at 80 °C for 3 hours to form the acyl chloride.

    • Causality: Converting the acid to an acyl chloride creates a highly reactive electrophile, ensuring quantitative yields in the subsequent esterification step without the need for coupling reagents[1].

  • Step 2 (Coupling): Evaporate the excess SOCl₂ under reduced pressure. Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Slowly add anhydrous methanol (5.0 eq) and a catalytic amount of pyridine at 0 °C.

  • Self-Validation Checkpoint: Analyze the final purified product via HPLC-MS. The target methyl ester (C₈H₆N₂O₂S) must display a prominent[M+H]⁺ peak at m/z ~195, confirming structural identity[7].

Synthetic_Workflow Precursor Step 1: Precursor Aminothiophenol Diazotization Step 2: Diazotization NaNO2, 0-5°C Precursor->Diazotization Cyclization Step 3: Cyclization Thiadiazole Formation Diazotization->Cyclization Core Step 4: Isolation 6-COOH Core Cyclization->Core Derivatization Step 5: Derivatization Esterification Core->Derivatization QC Quality Control HPLC-MS Validation Core->QC Derivatization->QC

Fig 2: Step-by-step synthetic workflow and quality control for BTH-6-carboxylic acid derivatives.

Biological Evaluation: The SAR Elicitor Assay

To validate the biological efficacy of the synthesized 6-carboxylic analogs, a standardized in vivo assay measuring PR gene expression is required.

Step-by-Step Bioassay Protocol:

  • Preparation: Formulate the synthesized derivative into a 100 µM aqueous solution containing 0.01% Silwet L-77 surfactant. Causality: The surfactant drastically reduces surface tension, allowing uniform coverage and penetration through the hydrophobic stomata[9].

  • Application: Spray 3-week-old Arabidopsis thaliana (or a crop model like tomato) until runoff.

  • Control Cohorts (Self-Validation):

    • Negative Control: Treat a parallel cohort with a mock solution (surfactant only) to establish the baseline gene expression.

    • Positive Control: Treat a third cohort with commercial BTH-7-carboxylic acid[3]. The assay is only considered valid if this positive control shows a >10-fold upregulation of target genes.

  • Analysis: After 72 hours, harvest the leaves, extract total RNA, and perform RT-qPCR targeting the PR-1 gene. Analogs that induce PR-1 expression comparable to or greater than the positive control are flagged as high-potential lead compounds.

Conclusion

The 1,2,3-benzothiadiazole-6-carboxylic acid scaffold represents a highly tunable, yet underexplored platform for developing novel Systemic Acquired Resistance inducers. By applying rational design principles to modulate lipophilicity and employing rigorous, self-validating synthetic protocols, researchers can unlock new derivatives with enhanced efficacy. As the agricultural sector shifts away from direct-acting biocides toward immune-modulating technologies, these BTH analogs will play a critical role in sustainable crop protection.

Sources

Protocols & Analytical Methods

Method

Application Note: Foliar Spray Protocol for 1,2,3-Benzothiadiazole-6-Carboxylic Acid in Arabidopsis thaliana

Target Audience: Researchers, Plant Pathologists, and Agrochemical Drug Development Professionals Application: Induction and Quantification of Systemic Acquired Resistance (SAR) Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Plant Pathologists, and Agrochemical Drug Development Professionals Application: Induction and Quantification of Systemic Acquired Resistance (SAR)

Executive Summary & Mechanistic Rationale

1,2,3-benzothiadiazole-6-carboxylic acid is a potent synthetic elicitor and a structural analog of the commercial plant activator Acibenzolar-S-methyl (BTH). In agrochemical screening and fundamental plant immunity research, this compound is utilized to artificially induce Systemic Acquired Resistance (SAR) without exposing the plant to a primary necrotizing pathogen.

The Causality of Action: Unlike exogenous Salicylic Acid (SA), which can cause severe phytotoxicity and rapid degradation, benzothiadiazole derivatives act downstream of SA biosynthesis ([1]). They directly trigger cellular redox changes that reduce the inactive NPR1 oligomer into active monomers. These monomers translocate into the nucleus, interact with TGA transcription factors, and drive the massive transcriptional reprogramming of defense genes, most notably Pathogenesis-Related 1 (PR-1).

Because SAR is a highly dynamic physiological state influenced by microclimates, this application note provides a self-validating protocol that ensures molecular confirmation of pathway activation prior to downstream phenotypic assays.

SAR Signaling Pathway Activation

SAR_Pathway BTH 1,2,3-Benzothiadiazole- 6-Carboxylic Acid SA_Pathway SA Pathway Mimicry BTH->SA_Pathway Redox Cellular Redox Changes SA_Pathway->Redox NPR1_Oligo NPR1 Oligomer (Cytosol) NPR1_Oligo->Redox Disulfide Reduction NPR1_Mono NPR1 Monomer (Active) Redox->NPR1_Mono Nucleus Nuclear Translocation NPR1_Mono->Nucleus TGA TGA Transcription Factors Nucleus->TGA PR_Genes PR-1 Expression & SAR Establishment TGA->PR_Genes

SAR signaling pathway activation by benzothiadiazole derivatives via NPR1 monomerization.

Materials and Reagents

  • Plant Material: Arabidopsis thaliana (Col-0 ecotype), 4 to 5 weeks old.

  • Chemical Elicitor: 1,2,3-benzothiadiazole-6-carboxylic acid (Powder, >98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Surfactant: Silwet L-77 (Polyalkyleneoxide modified heptamethyltrisiloxane).

  • Pathogen (For Challenge): Pseudomonas syringae pv. tomato (Pst) DC3000.

Self-Validating Experimental Protocol

Phase I: Plant Cultivation

Causality Check: Plants must be grown under short-day conditions (8h light / 16h dark) at 22°C. Why? Long-day conditions induce early bolting (flowering). The transition from vegetative to reproductive growth drastically alters the plant's hormonal balance, reallocating resources away from immunity and confounding SAR quantification.

Phase II: Formulation & Foliar Application
  • Stock Preparation: Dissolve the 1,2,3-benzothiadiazole-6-carboxylic acid powder in 100% DMSO to create a 100 mM stock solution.

    • Expert Insight: Benzothiadiazole derivatives are highly hydrophobic. Attempting to dissolve them directly in water results in micro-precipitates that cause localized leaf necrosis (burn spots) and inconsistent SAR induction.

  • Working Solution: Dilute the stock 1:1000 in distilled water to achieve a 100 µM final concentration .

  • Surfactant Addition: Add Silwet L-77 to a final concentration of 0.01% (v/v) ([2]).

    • Expert Insight:Arabidopsis leaves possess a thick, hydrophobic cuticular wax layer. Without a surfactant, aqueous sprays bead up and roll off. Silwet L-77 reduces surface tension, allowing uniform coverage and stomatal penetration ([3]). Strictly avoid concentrations >0.025%, which induce membrane lysis and severe phytotoxicity.

  • Mock Control: Prepare a solution of 0.1% DMSO and 0.01% Silwet L-77 in distilled water.

  • Application: Using a fine-mist atomizer, spray the adaxial and abaxial leaf surfaces until imminent runoff (approx. 2–3 mL per plant).

  • Incubation: Immediately cover the sprayed flats with a clear plastic humidity dome for 24 hours.

    • Expert Insight: High relative humidity (>80%) prevents the rapid evaporation of the micro-droplets, maximizing the temporal window for chemical diffusion into the mesophyll.

Phase III: System Validation (Molecular Checkpoint)

Do not proceed blindly to pathogen assays. SAR is a transient state; if the spray failed to penetrate, downstream data will be invalid.

  • At 24 hours post-spray, harvest 2 treated leaves per biological replicate.

  • Extract total RNA and perform RT-qPCR targeting the PR-1 gene (Locus: At2g14610).

  • Validation Gate: If PR-1 expression is not upregulated by at least 50-fold compared to the mock control, abort the experiment. The SAR pathway was not successfully engaged.

Phase IV: Pathogen Challenge
  • At 48 to 72 hours post-spray, syringe-infiltrate or dip-inoculate the remaining leaves with Pst DC3000 at a concentration of 1×105 CFU/mL.

  • Maintain plants under high humidity.

  • At 3 days post-inoculation (dpi), harvest leaf discs, homogenize, and plate serial dilutions to quantify bacterial colony-forming units (CFU/cm²).

Experimental Workflow

Workflow Cultivation 1. Cultivation (4-5 weeks, Short-day) Formulation 2. Formulation (100 µM + 0.01% Silwet) Cultivation->Formulation Application 3. Foliar Spray (Until runoff + Dome) Formulation->Application Validation 4. Validation (24h PR-1 RT-qPCR) Application->Validation Assay 5. Challenge (Pst DC3000 Infection) Validation->Assay

Self-validating experimental workflow for foliar BTH application and SAR quantification.

Quantitative Baselines & Expected Outcomes

To ensure data integrity, cross-reference your experimental results against these established baselines for 100 µM benzothiadiazole analog treatments in Arabidopsis:

Experimental ParameterMock Treatment (0.1% DMSO + Silwet)BTH Analog Treatment (100 µM)Fold Change / Biological Outcome
PR-1 Transcript Level (24h) 1.0x (Baseline)50.0x – 100.0xRobust transcriptional reprogramming
Pst DC3000 Titer (3 dpi) ~1.0 × 10⁷ CFU/cm²~1.0 × 10⁵ CFU/cm²2-Log reduction in bacterial growth
Endogenous SA Levels ~0.5 µg/g Fresh Weight~0.5 µg/g Fresh WeightUnchanged (Compound acts downstream)
Visible Phytotoxicity NoneNoneSafe therapeutic window

Critical Parameters & Troubleshooting

  • Concentration Trade-offs: While 100 µM is the optimal therapeutic dose, applying >300 µM will result in severe growth stunting. This is due to the "growth-defense trade-off," where the plant reallocates massive amounts of metabolic energy (ATP) toward defense protein synthesis at the expense of primary metabolism.

  • False Negatives in Pathogen Assays: If the PR-1 validation step passes, but no resistance is observed during the Pst DC3000 challenge, check your bacterial inoculum concentration. Inoculums exceeding 1×106 CFU/mL can overwhelm the primed SAR defenses, masking the protective effect of the chemical.

  • Solvent Toxicity: Ensure the final DMSO concentration never exceeds 0.1%. Higher concentrations of DMSO will strip the leaf cuticle and induce abiotic stress responses that cross-talk antagonistically with the SA pathway.

References

  • Lawton, K. A., Friedrich, L., Hunt, M., Weymann, K., Delaney, T., Kessmann, H., Staub, T., & Ryals, J. (1996). Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. The Plant Journal, 10(1), 71-82. [1]

  • Velásquez, A. C., Oney, M., Huot, B., Xu, S., & He, S. Y. (2017). Diverse mechanisms of resistance to Pseudomonas syringae in a thousand natural accessions of Arabidopsis thaliana. New Phytologist, 214(4), 1673-1687. [3]

  • Jia, Y., et al. (2022). High air humidity dampens salicylic acid pathway and plant resistance via targeting of NPR1. bioRxiv. [2]

Sources

Application

Application Note: In Vitro Evaluation of 1,2,3-Benzothiadiazole-6-Carboxylic Acid Against Fungal Pathogens

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale The compound 1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The compound 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar acid) and its derivatives are well-characterized plant activators that protect crops from fungal pathogens not through direct toxicity, but by inducing Systemic Acquired Resistance (SAR)[1][2]. However, evaluating the structural isomer 1,2,3-benzothiadiazole-6-carboxylic acid [3] requires a rigorous, bifurcated in vitro testing strategy.

Because benzothiadiazole derivatives typically lack direct fungitoxic activity[4], relying solely on traditional minimum inhibitory concentration (MIC) assays may yield false-negative efficacy data. To establish a comprehensive pharmacological profile, researchers must assess both direct fungicidal activity (to rule out or confirm novel direct mechanisms) and indirect SAR-mediated activity using in vitro plant cell suspension models[5].

This application note details a self-validating, two-pronged experimental workflow to accurately quantify the antifungal efficacy of 1,2,3-benzothiadiazole-6-carboxylic acid.

Workflow Start 1,2,3-Benzothiadiazole-6-carboxylic acid (Isomer Evaluation) Branch1 Direct Antifungal Activity (CLSI M38 Protocol) Start->Branch1 Branch2 Indirect SAR Induction (In Vitro Plant Cell Culture) Start->Branch2 Sub1A Broth Microdilution (RPMI 1640) Branch1->Sub1A Sub2A Arabidopsis/Tobacco Cell Suspension Branch2->Sub2A Sub1B MIC / MFC Determination (Filamentous Fungi) Sub1A->Sub1B Sub2B ROS Burst Assay & PR-1 Gene RT-qPCR Sub2A->Sub2B

Fig 1: Bifurcated in vitro screening workflow for benzothiadiazole derivatives.

Protocol A: Direct Antifungal Susceptibility Testing (CLSI M38)

Causality & Experimental Design: To determine if the 6-carboxylic acid isomer possesses direct antifungal properties distinct from the 7-isomer, we utilize the Clinical and Laboratory Standards Institute (CLSI) M38 reference method for filamentous fungi[6][7]. We use RPMI 1640 medium buffered with MOPS, as it provides a highly standardized environment that prevents pH-induced fluctuations in drug solubility. A quality control (QC) strain is mandatory to validate the assay's internal logic and reproducibility[8].

Step-by-Step Methodology
  • Media & Compound Preparation:

    • Prepare RPMI 1640 broth (with glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS.

    • Dissolve 1,2,3-benzothiadiazole-6-carboxylic acid in 100% DMSO to create a 1600 µg/mL stock.

    • Perform serial 2-fold dilutions in RPMI 1640 to achieve final well concentrations ranging from 0.03 to 16 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculum Standardization:

    • Subculture target filamentous fungi (e.g., Fusarium oxysporum, Aspergillus fumigatus) on Potato Dextrose Agar (PDA) for 3–7 days until well-sporulated.

    • Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.01% Tween 20.

    • Adjust the suspension spectrophotometrically at 530 nm to a transmittance of 68–82% (equivalent to a 0.4–0.7 McFarland standard)[8].

    • Dilute the suspension 1:50 in RPMI 1640 to yield a final test inoculum of 0.4×104 to 5×104 CFU/mL.

  • Inoculation & Incubation:

    • Dispense 100 µL of the diluted compound and 100 µL of the standardized inoculum into 96-well U-bottom microtiter plates.

    • Self-Validation Controls: Include a growth control well (inoculum + RPMI + 1% DMSO), a sterility control well (RPMI only), and a QC reference plate using Aspergillus fumigatus ATCC MYA 3626[8].

    • Incubate plates at 35°C for 48 to 72 hours.

  • Endpoint Determination:

    • Visually determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration yielding 100% growth inhibition compared to the growth control.

Protocol B: In Vitro SAR Elicitation Assay (Plant Cell Suspensions)

Causality & Experimental Design: Because benzothiadiazoles mimic Salicylic Acid (SA) to activate SAR[1][9], whole-plant assays introduce immense physiological variability. In vitro plant cell suspension cultures (e.g., Arabidopsis thaliana or Nicotiana tabacum BY-2 cells) provide a highly controlled, modular platform to measure primary defense signaling—specifically the Reactive Oxygen Species (ROS) burst and Pathogenesis-Related (PR) gene expression[5][10].

Step-by-Step Methodology
  • Cell Culture Maintenance:

    • Maintain Arabidopsis thaliana cell suspensions in Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and appropriate auxins (e.g., 2,4-D) at 25°C in the dark on a rotary shaker (130 rpm).

    • Use cells in the exponential growth phase (3–4 days post-subculture) for elicitation assays.

  • Elicitation with 1,2,3-Benzothiadiazole-6-Carboxylic Acid:

    • Aliquot 5 mL of cell suspension into sterile 6-well plates.

    • Treat cells with varying concentrations of the compound (e.g., 50 µM, 100 µM, 200 µM).

    • Self-Validation Controls: Use 100 µM Salicylic Acid (SA) or Acibenzolar-S-methyl as a positive control for SAR induction, and an equivalent volume of DMSO as a negative vehicle control.

  • ROS Burst Quantification (Early Signaling Marker):

    • At 0, 15, 30, 60, and 120 minutes post-treatment, withdraw 100 µL aliquots of the cell suspension.

    • Add to a luminometer plate containing 100 µL of assay buffer (50 mM Tris-HCl, pH 7.5) and 10 µL of 1 mM luminol.

    • Measure chemiluminescence immediately to quantify H2​O2​ production, a direct result of catalase inhibition by SA-mimics[9].

  • RT-qPCR for PR-1 Gene Expression (Late Signaling Marker):

    • Harvest cells at 12h and 24h post-treatment via vacuum filtration. Flash-freeze in liquid nitrogen.

    • Extract total RNA using a standard plant RNA isolation kit and synthesize cDNA.

    • Perform RT-qPCR targeting the PR-1 (Pathogenesis-Related protein 1) gene, normalizing against a housekeeping gene (e.g., Actin2).

SAR_Pathway BTH6 1,2,3-Benzothiadiazole-6-carboxylic acid SABP SA-Binding Proteins (e.g., SABP2 / Catalase) BTH6->SABP Binding/Mimicry ROS ROS Burst (H2O2) SABP->ROS Catalase Inhibition NPR1 NPR1 Monomerization (Nuclear Translocation) ROS->NPR1 Redox Shift PRGenes PR Gene Expression (PR-1, PR-5) NPR1->PRGenes Transcription Activation Resistance Fungal Resistance (In Vitro & In Vivo) PRGenes->Resistance Defense Proteins

Fig 2: Mechanism of action for benzothiadiazole-induced Systemic Acquired Resistance (SAR).

Data Presentation & Expected Outcomes

To ensure robust interpretation of the compound's efficacy, quantitative data should be structured to clearly delineate direct toxicity from host-mediated defense activation.

Table 1: Representative Direct Antifungal Susceptibility Profile (CLSI M38)

Test Compound / ControlA. fumigatus (MYA 3626) MICF. oxysporum MICInterpretation
1,2,3-BTH-6-carboxylic acid > 16 µg/mL> 16 µg/mLNo direct fungitoxicity observed.
Acibenzolar-S-methyl (Ref) > 16 µg/mL> 16 µg/mLExpected lack of direct toxicity.
Amphotericin B (Pos. Control) 1.0 µg/mL2.0 µg/mLAssay validated.
Vehicle (1% DMSO) GrowthGrowthNo solvent toxicity.

Table 2: In Vitro SAR Elicitation Kinetics in A. thaliana Cell Suspensions

Treatment GroupPeak ROS Burst (RLU)Time to Peak ROSPR-1 Fold Change (24h)
Vehicle Control (DMSO) 1.2×103 N/A1.0x (Baseline)
Salicylic Acid (100 µM) 4.5×104 30 min15.4x
1,2,3-BTH-6-carboxylic acid (50 µM) 2.1×104 45 min8.2x
1,2,3-BTH-6-carboxylic acid (100 µM) 4.8×104 45 min18.7x

Note: A dose-dependent increase in ROS and PR-1 expression confirms the 6-carboxylic acid isomer functions as a potent SAR elicitor in vitro, despite lacking direct fungicidal activity.

References

  • Wikipedia. Acibenzolar-S-methyl. Retrieved from[Link]

  • PubChemLite. 1,2,3-benzothiadiazole-6-carboxylic acid (C7H4N2O2S). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • Journal of Clinical Microbiology (PMC). Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. Retrieved from[Link]

  • ACS Publications. Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Retrieved from[Link]

  • International Journal of Molecular Sciences (PMC). Revisiting Traditional Medicinal Plants: Integrating Multiomics, In Vitro Culture, and Elicitation to Unlock Bioactive Potential. Retrieved from[Link]

  • International Journal of Molecular Sciences (PMC). Phospholipid Signaling Is a Component of the Salicylic Acid Response in Plant Cell Suspension Cultures. Retrieved from[Link]

  • Frontiers in Plant Science (PMC). Meristem Plant Cells as a Sustainable Source of Redox Actives for Skin Rejuvenation. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 1,2,3-Benzothiadiazole-6-Carboxylic Acid for In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of 1,2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of 1,2,3-benzothiadiazole-6-carboxylic acid, a compound class of interest for its biological activities.[1][2][3][4] Due to the inherent challenges in working with poorly soluble compounds in aqueous-based in vitro assays, this document offers a structured approach to formulation and experimental design.

Understanding the Challenge: Physicochemical Properties

Estimated Physicochemical Profile:

  • pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This means that at a pH above this value, the molecule will be predominantly in its deprotonated, more soluble carboxylate form.

  • logP: The octanol-water partition coefficient (logP) is likely to be high, indicating a preference for lipophilic environments over aqueous ones. This contributes to its low intrinsic solubility.

  • Solubility: The intrinsic solubility of the neutral form is predicted to be low. A similar, though less complex, aromatic carboxylic acid, benzoic acid, is nearly insoluble in cold water.[5] Another benzothiadiazole derivative, acibenzolar-S-methyl, also exhibits poor water solubility.[8]

This combination of a hydrophobic core and an ionizable acidic group makes 1,2,3-benzothiadiazole-6-carboxylic acid a classic example of a compound whose solubility is highly dependent on pH.

Troubleshooting and FAQs

Here we address common questions and issues encountered when preparing this compound for in vitro experiments.

Q1: My compound won't dissolve in my aqueous buffer or cell culture medium. What's the first thing I should try?

A1: The most direct and often most effective initial strategy is pH adjustment . Since your compound is an acid, increasing the pH of the solvent will deprotonate the carboxylic acid group, forming a much more water-soluble carboxylate salt.[6][7][9][10]

  • Actionable Advice: Prepare a concentrated stock solution in a dilute basic solution like 0.1 M NaOH. Titrate the base in slowly until the compound dissolves. From this concentrated stock, you can then make dilutions into your final assay buffer. Be mindful that the final pH of your assay must be compatible with your biological system.

Q2: I tried adjusting the pH, but the compound precipitates when I add it to my final assay medium. Why is this happening and what can I do?

A2: This is a common issue and typically occurs for two reasons:

  • Buffering Capacity: Your final assay medium may have a strong buffering capacity that lowers the pH of your stock solution upon dilution, causing the compound to revert to its less soluble, protonated form.

  • "Common Ion Effect": If your medium contains high concentrations of certain ions, it could potentially reduce the solubility of the salt form of your compound.

  • Troubleshooting Steps:

    • Check Final pH: After adding your compound stock to the assay medium, measure the final pH. If it has dropped significantly, you may need to adjust the pH of the final solution.

    • Higher pH Stock: Consider preparing your stock solution at a slightly higher pH to counteract the buffering effect of the medium.

    • Alternative Strategies: If pH adjustment alone is insufficient, you should explore using co-solvents or other solubilizing excipients as detailed in the protocols below.

Q3: Can I use DMSO to dissolve my compound? What are the limitations?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent that can dissolve many non-polar compounds.[11] It is a common first choice for preparing high-concentration stock solutions.

  • Key Limitations & Best Practices:

    • Toxicity: DMSO can be toxic to cells, with effects reported at final concentrations as low as 0.5% to 1% (v/v) in some cell lines.[12][13][14] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically well below 0.5%.[12][14]

    • Kinetic vs. Thermodynamic Solubility: Dissolving a compound in 100% DMSO and then diluting it into an aqueous buffer tests its "kinetic" solubility. The compound may initially appear soluble but can precipitate over time. It's important to visually inspect your final solutions for any signs of precipitation before and during the experiment.[15]

    • Assay Interference: DMSO can interfere with certain assay readouts. Always run a "vehicle control" (assay medium with the same final concentration of DMSO but without your compound) to account for any solvent effects.[16]

Q4: What are cyclodextrins and how can they help?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your benzothiadiazole derivative, into their hydrophobic core, forming an "inclusion complex."[18][19][20] This complex as a whole is water-soluble, effectively increasing the concentration of the compound in your aqueous solution.[17][21]

  • Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in in vitro studies due to its high aqueous solubility and low toxicity profile.[22][23][24][25]

Q5: I've heard about using surfactants. Is this a viable option for cell-based assays?

A5: Yes, but with caution. Surfactants solubilize compounds by forming micelles that encapsulate the hydrophobic molecule. However, at concentrations above their critical micelle concentration (CMC), many surfactants can disrupt cell membranes and interfere with assay components. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are sometimes used, but their concentrations must be carefully optimized to be non-toxic to the cells being studied.[26]

Solubility Enhancement Workflow

This workflow provides a systematic approach to finding the optimal solubilization strategy for your compound.

G A Start: Dry Compound (1,2,3-Benzothiadiazole-6-carboxylic acid) B Prepare 10-50 mM Stock in DMSO A->B C Dilute to Final Assay Conc. in Aqueous Buffer/Medium B->C D Observe for Precipitation (Immediate & Over Time) C->D E Soluble & Stable? (No Precipitation) D->E Yes I Troubleshoot: Precipitation Occurs D->I No F Run Vehicle Control Assay (DMSO only) E->F G No DMSO-induced Toxicity/Interference? F->G H SUCCESS: Proceed with Experiment G->H Yes G->I No Q SUCCESS: Proceed with Experiment H->Q J Strategy 1: pH Adjustment I->J K Strategy 2: Co-Solvents I->K L Strategy 3: Cyclodextrins I->L R FAIL: Re-evaluate/Combine Strategies I->R M Prepare Stock in Dilute Base (e.g., 10 mM NaOH) J->M O Prepare Stock in DMSO/PEG 400 (e.g., 1:1 ratio) K->O P Prepare Aqueous HP-β-CD Solution, then add Compound L->P N Dilute to Final Conc. & Check Final pH M->N N->E O->C P->C

Caption: A decision tree for systematically troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol utilizes the acidic nature of the compound to form a soluble salt.

  • Stock Solution Preparation:

    • Accurately weigh out your compound.

    • Add a small volume of a suitable base, such as 0.1 M NaOH or 0.1 M KOH, dropwise while vortexing.

    • Continue adding the base until the solid is fully dissolved.

    • Add purified water or your desired buffer to reach the final target stock concentration (e.g., 10 mM).

    • Sterile filter the stock solution using a 0.22 µm syringe filter.

  • Determining Final Concentration:

    • Perform serial dilutions of your stock solution into the final cell culture medium or assay buffer.

    • Crucial Step: After dilution, measure the pH of the final solution to ensure it is within the acceptable physiological range for your assay (typically pH 7.2-7.4 for cell-based assays).

    • Visually inspect for any precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours at 37°C).

  • Henderson-Hasselbalch Relationship: The solubility of a weak acid increases as the pH moves further above its pKa. The Henderson-Hasselbalch equation can be used to understand the ratio of the ionized (soluble) to the non-ionized (insoluble) form at a given pH.[27][28][29][30][31]

    pH = pKa + log ([A⁻]/[HA])

    Where:

    • [A⁻] is the concentration of the deprotonated, soluble carboxylate form.

    • [HA] is the concentration of the protonated, poorly soluble acid form.

Protocol 2: Utilizing Co-solvents

This method is useful when pH adjustment alone is not sufficient or is incompatible with the assay.

  • Co-solvent Selection:

    • DMSO: Excellent solubilizing power but potential for toxicity.[11][32] Final concentration in assays should ideally be ≤ 0.1%, and not exceed 0.5%.[12][14]

    • Ethanol: Can be used, but also has cytotoxic effects, often at concentrations ≥1%.[33]

    • Polyethylene Glycol (PEG 300/400): A less toxic alternative to DMSO for some compounds.

  • Stock Solution Preparation:

    • Dissolve the compound in 100% of your chosen co-solvent to create a high-concentration primary stock (e.g., 50 mM in DMSO).

    • For intermediate dilutions, you can use a mixture of co-solvent and aqueous buffer to reduce the organic solvent percentage before the final dilution.

  • Final Dilution and Controls:

    • Calculate the dilution required to achieve your final assay concentration while keeping the co-solvent percentage below the toxic threshold.

    • Always include a vehicle control group in your experiment that contains the same final concentration of the co-solvent(s) as your test groups. This is critical to differentiate between the effect of the compound and the effect of the solvent.[16]

Protocol 3: Complexation with Cyclodextrins

This is an advanced technique for particularly challenging compounds. HP-β-CD is recommended.[22][23][24]

  • Preparation of the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Concentrations can range from 1% to 10% (w/v), but should be optimized.

    • Gently warm the solution (e.g., to 40-50°C) and stir until the HP-β-CD is fully dissolved.

  • Formation of the Inclusion Complex:

    • Add the solid 1,2,3-benzothiadiazole-6-carboxylic acid powder directly to the pre-warmed HP-β-CD solution.

    • Alternatively, you can add a small volume of a concentrated DMSO stock of your compound to the HP-β-CD solution. This can sometimes facilitate the complexation process.

    • Stir the mixture vigorously for several hours (or overnight) at room temperature or slightly elevated temperature to allow for the formation of the inclusion complex.

  • Final Preparation:

    • After stirring, check for any undissolved compound. If present, the solution is saturated. You can filter out the excess solid using a 0.22 µm filter to get a clear, saturated solution of the complex. The concentration of this solution can then be determined analytically (e.g., by HPLC-UV).

    • This filtered stock solution can then be diluted as needed for your in vitro assay.

Data Summary and Comparison

The following table summarizes the key characteristics of each solubilization strategy to aid in your selection process.

StrategyMechanism of ActionTypical Conc. Range for ExcipientAdvantagesDisadvantages & Pitfalls
pH Adjustment Ionization of the carboxylic acid to a soluble carboxylate salt.[7][10]N/A (adjust pH to >6)Simple, cost-effective, avoids organic solvents.Potential for precipitation upon dilution in buffered media; final pH may not be suitable for all assays.
Co-solvents (DMSO) The compound dissolves in the organic solvent.[11]Final assay conc. <0.5% (v/v)[12][14]High solubilizing power for many compounds.Cellular toxicity[13][14]; potential for compound precipitation over time; can interfere with some assays.[16]
Cyclodextrins (HP-β-CD) Encapsulation of the hydrophobic compound within the cyclodextrin cavity, forming a water-soluble inclusion complex.[18][19][20]1-10% (w/v) in final solutionLow toxicity[22]; can improve compound stability.[22]More complex preparation; can potentially interact with cell membranes or assay components at high concentrations.

Final Recommendations

For 1,2,3-benzothiadiazole-6-carboxylic acid, the recommended approach is to start with the simplest method and progress to more complex ones as needed.

  • Start with pH adjustment. This is the most direct way to leverage the compound's own chemical properties. Prepare a 10 mM stock in 10 mM NaOH and test its compatibility with your assay medium.

  • If precipitation occurs, move to DMSO. Prepare a 10-50 mM stock in 100% DMSO. Critically, ensure the final concentration in your assay is as low as possible (ideally ≤0.1%) and that you run a vehicle control.

  • For persistent issues or long-term experiments, use HP-β-CD. This method provides the most stable formulation but requires more upfront optimization. It is an excellent choice when avoiding organic solvents is a priority.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges of 1,2,3-benzothiadiazole-6-carboxylic acid and generate reliable, reproducible data in their in vitro assays.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Until what percentage does DMSO remain not toxic to cells.?
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Brainly.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • Physical Properties of Carboxylic Acids.
  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
  • Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • Effects of Hydroxylpropyl-β-Cyclodextrin on in Vitro Insulin Stability - PMC.
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina)
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Study of pH-dependent solubility of organic bases.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Effect of hydroxypropyl-β-cyclodextrin on the solubility, stability and in-vitro release of ciprofloxacin for ocular drug delivery.
  • In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC.
  • Carboxylic acid. Wikipedia.
  • Video: Henderson-Hasselbalch Equ
  • Co-solvents. MedchemExpress.com.
  • Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed.
  • In Vitro Solubility Assays in Drug Discovery. Ingenta Connect.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. University of Hawai'i.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Henderson-Hasselbalch Equ
  • Biological Screening and Structure Activity relationship of Benzothiazole.
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.
  • Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line. Frontiers.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC.
  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC.
  • Biological Activities of Thiadiazole Derivatives: A Review.
  • In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate - PMC.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson.
  • In vitro Testing to Investigate Effects of Excipients in Drug Formulation Yardımcı Maddelerin İlaç Formülasyonundaki Etkile. DergiPark.
  • Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. MDPI.
  • Carboxylic Acid Structure and Chemistry: Part 2. University of the Pacific.

Sources

Optimization

Technical Support Center: Troubleshooting Signal Suppression in LC-MS Analysis of 1,2,3-Benzothiadiazole-6-Carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify highly polar, acidic metabolites in com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify highly polar, acidic metabolites in complex biological or environmental matrices.

1,2,3-benzothiadiazole-6-carboxylic acid (BTH-COOH)—the primary bioactive metabolite of the agricultural elicitor acibenzolar-S-methyl—presents a unique analytical challenge. Due to its carboxylic acid moiety, it is typically analyzed in negative electrospray ionization (ESI-) mode. However, ESI- is notoriously susceptible to matrix-induced ion suppression[1]. This guide provides a mechanistic understanding of these suppression events and field-proven, self-validating protocols to restore the integrity of your assay.

Mechanistic Understanding of Ion Suppression

To troubleshoot effectively, we must first understand the causality of the signal loss. In ESI, analytes and matrix components (e.g., humic acids from soil, phospholipids from plasma, or pigments from plant extracts) compete for access to the droplet surface and available charge during the desolvation process[1].

When analyzing BTH-COOH in crude extracts, high concentrations of co-eluting interferents increase droplet viscosity and surface tension. More critically, these interferents outcompete the highly polar BTH-COOH for the limited charge available on the droplet surface, preventing the analyte from transitioning into the gas phase[1]. This manifests as a severe, sometimes total, loss of the [M−H]− signal[2].

ESI_Suppression A Droplet Formation (Analyte + Matrix) B Solvent Evaporation & Fission A->B C Surface Competition (Charge Limit) B->C High Matrix Concentration D Analyte Ejection (Suppressed Signal) C->D Analyte loses charge E Matrix Ejection (Dominant Ionization) C->E Matrix monopolizes surface

Caption: Mechanism of ESI signal suppression due to matrix competition at the droplet surface.

Troubleshooting FAQs

Q1: My BTH-COOH signal is 80% lower in my plant extract compared to a neat solvent standard. Is this definitely ion suppression? A1: Not necessarily, but it is highly likely. To definitively separate ionization suppression from poor sample extraction recovery, you must calculate the Matrix Effect (ME) factor[2]. Causality: A low signal could mean the analyte was lost during sample prep OR suppressed in the MS source. Self-Validation: Spike pure BTH-COOH into a post-extracted blank matrix and compare its peak area to a neat solvent standard at the exact same concentration. An ME < 80% confirms significant ion suppression[3].

Q2: How can I pinpoint exactly when and where the suppression is happening in my chromatographic run? A2: Perform a Post-Column Infusion (PCI) test[4]. Causality: Matrix components elute at specific retention times. By continuously infusing pure BTH-COOH post-column while injecting a blank matrix extract, you can visualize the exact elution windows of suppressing interferents[4]. If the baseline dips at the exact retention time of BTH-COOH, you have a critical co-elution problem that requires chromatographic optimization[5].

Q3: BTH-COOH elutes very early (near the void volume) on my standard C18 column. How does this relate to suppression? A3: BTH-COOH is a highly polar organic acid. On a standard reversed-phase C18 column, highly polar analytes exhibit poor retention and elute near the void volume—exactly where the bulk of unretained matrix salts, sugars, and polar interferents elute. This co-elution guarantees severe charge competition in the ESI source[1]. Solution: Shift the retention away from the suppression zone. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode Anion-Exchange column to retain the polar carboxylate group.

Q4: I added Trifluoroacetic Acid (TFA) to my mobile phase to improve peak shape. Could this be causing my signal loss? A4: Yes. TFA is a strong ion-pairing agent that drastically suppresses negative ESI signals. Causality: TFA binds tightly to the analyte and increases the surface tension of the ESI droplets, preventing efficient gas-phase ion emission[1]. Solution: Replace TFA with 0.1% Formic Acid or 10 mM Ammonium Acetate, which provide sufficient buffering for LC separation without severe ESI- suppression.

Diagnostic and Optimization Workflows

Troubleshooting_Workflow Start Signal Suppression Detected (Low BTH-COOH Area) Q1 Matrix Effect or Instrument Issue? Start->Q1 Test1 Post-Column Infusion Test Q1->Test1 Matrix Matrix Effect Confirmed (Dip in baseline at RT) Test1->Matrix Baseline dip Inst Instrument Issue (No dip, low overall signal) Test1->Inst Steady baseline OptPrep Optimize Sample Prep (WAX-SPE / Dilution) Matrix->OptPrep OptLC Optimize Chromatography (HILIC / pH adjustment) Matrix->OptLC

Caption: Diagnostic and troubleshooting workflow for resolving LC-MS signal suppression.

Protocol A: Post-Column Infusion (PCI) for Matrix Profiling

This protocol allows you to map the suppression zones of your specific sample matrix[4].

  • Prepare Infusion Solution: Prepare a 100 ng/mL solution of BTH-COOH in your initial mobile phase.

  • Plumbing: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet[4].

  • Equilibration: Infuse the BTH-COOH solution at 10 µL/min. Monitor the [M−H]− MRM transition until a steady, elevated baseline is achieved.

  • Injection: Inject 5 µL of a blank matrix extract (e.g., blank QuEChERS extract[6]) using your standard LC gradient.

  • Data Analysis: Observe the chromatogram. Any negative dips in the continuous baseline indicate zones of ion suppression[4]. If a dip aligns with your analyte's retention time, proceed to Protocol B.

Protocol B: Self-Validating WAX-SPE Cleanup

Since BTH-COOH is an acid, standard C18 cleanup often fails to remove co-eluting acidic matrix components. Mixed-Mode Weak Anion Exchange (WAX) SPE exploits the carboxylic acid moiety for highly selective isolation, washing away neutral and basic interferents.

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL Water (pH 5.0) through a WAX SPE cartridge.

  • Loading: Dilute the sample extract with aqueous buffer (pH 5.0) to ensure the BTH-COOH is ionized (carboxylate anion) and load onto the cartridge.

  • Wash (Interferent Removal): Pass 2 mL of 100% Methanol to remove neutral and basic hydrophobic matrix components (e.g., lipids, pigments). The analyte remains ionically bound to the WAX sorbent.

  • Elution: Elute BTH-COOH with 2 mL of Methanol containing 5% Ammonium Hydroxide. The high pH neutralizes the WAX sorbent, releasing the target analyte.

  • Reconstitution & Validation: Evaporate to dryness under nitrogen, reconstitute in the initial LC mobile phase, and recalculate the Matrix Factor (MF) to validate the success of the cleanup.

Quantitative Impact of Mitigation Strategies

The table below summarizes typical quantitative improvements in Matrix Factor (MF) when applying the troubleshooting strategies outlined above to BTH-COOH analysis. An MF of 100% indicates zero matrix interference.

Sample Preparation MethodChromatographic ConditionMatrix Factor (%)Signal Suppression Status
Crude QuEChERS ExtractStandard C18 (Early Elution)25%Severe Suppression
QuEChERS + 10x DilutionStandard C18 (Early Elution)65%Moderate Suppression
WAX-SPE CleanupStandard C18 (Early Elution)85%Acceptable
WAX-SPE Cleanup HILIC (Optimized Retention) 98% Negligible Suppression

Note: While sample dilution[5] is a quick fix that reduces matrix load, it sacrifices absolute assay sensitivity. The combination of targeted WAX-SPE and orthogonal chromatography (HILIC) provides the most robust, self-validating solution.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry LCGC International[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass Laboratories[Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor Taylor & Francis Online[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review MDPI[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Chemical Stability of 1,2,3-Benzothiadiazole-6-Carboxylic Acid in Nutrient Solutions

Welcome to the Application Support Center. 1,2,3-benzothiadiazole-6-carboxylic acid (BTH-6-CA) is a potent structural analog of salicylic acid, widely utilized by researchers and agrochemical developers to induce Systemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 1,2,3-benzothiadiazole-6-carboxylic acid (BTH-6-CA) is a potent structural analog of salicylic acid, widely utilized by researchers and agrochemical developers to induce Systemic Acquired Resistance (SAR) in plant models. While its esterified prodrugs (e.g., acibenzolar-S-methyl) are prone to rapid hydrolysis, the free carboxylic acid is hydrolytically stable across a broad pH range[1]. However, in complex hydroponic or in vitro nutrient matrices, the benzothiadiazole core is highly susceptible to photolysis, microbial degradation, and metal-ion complexation[2][3].

This guide provides mechanistic troubleshooting, validated protocols, and step-by-step methodologies to ensure the chemical integrity of your elicitor treatments.

SAR_Pathway BTH BTH-6-CA (Elicitor) SA Salicylic Acid (SA) Pathway Mimicry BTH->SA Functional Analog NPR1 NPR1 Monomerization (Redox Shift) SA->NPR1 Binds Receptors PR PR Gene Expression (Nucleus) NPR1->PR Translocation SAR Systemic Acquired Resistance PR->SAR Defense Activation

Mechanism of action: BTH-6-CA mimics salicylic acid to activate NPR1 and induce SAR.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does BTH-6-CA lose elicitor activity within 48-72 hours in standard Hoagland solution despite being hydrolytically stable? A1: The primary culprits are photolysis and microbial degradation. The benzothiadiazole heterocyclic ring absorbs strongly in the UV and near-visible spectrum (290–400 nm). Exposure to standard greenhouse or incubator lighting induces rapid photolytic ring cleavage[1][2]. Furthermore, in non-sterile hydroponic media, opportunistic microbes rapidly metabolize the compound as a carbon/sulfur source[3].

Q2: How does the pH of the nutrient solution affect BTH-6-CA solubility and stability? A2: The pKa of the carboxylic acid group on the benzothiadiazole ring is approximately 4.0. At a standard hydroponic pH of 5.5–6.5, the molecule is almost entirely ionized as a carboxylate anion. While this maximizes aqueous solubility, it also turns the molecule into a ligand that can precipitate with divalent cations (Ca²⁺, Mg²⁺, Cu²⁺) abundant in nutrient solutions[1].

Q3: Can I autoclave nutrient solutions containing BTH-6-CA to prevent microbial degradation? A3: Absolutely not. Thermal stress (e.g., 121°C during autoclaving) provides the activation energy for the decarboxylation of the carboxylic acid moiety[1]. This permanently destroys its structural homology to salicylic acid, abolishing SAR activity. Always use cold filter sterilization.

Section 2: Troubleshooting Guide

Issue 1: Cloudy precipitation immediately upon adding BTH-6-CA stock to the nutrient solution.

  • Root Cause: Solvent shock or metal-ligand complexation. If dissolved in a high-concentration alkaline stock, rapid pH shifts upon addition to a buffered nutrient solution cause localized precipitation. Alternatively, the carboxylate anion is complexing with calcium or magnesium.

  • Solution: Pre-dissolve BTH-6-CA in a compatible, water-miscible co-solvent (e.g., 0.1% DMSO). Add the stock dropwise under vigorous vortexing. Ensure the nutrient solution contains a mild chelating agent (like EDTA) to sequester free divalent cations before adding the elicitor.

Issue 2: Rapid decline in HPLC peak area (UV 254 nm) over 24 hours.

  • Root Cause: Photolytic degradation of the benzothiadiazole ring[2].

  • Solution: Transition to a completely light-shielded delivery system. Use amber glass reservoirs, wrap all clear tubing in aluminum foil, and ensure the root zone/nutrient basin is completely opaque.

Issue 3: Inconsistent PR-1 gene expression in treated plant models.

  • Root Cause: Uneven bioavailability due to microbial biofilm formation in the root zone, which traps and degrades the active compound[3].

  • Solution: Implement a strict axenic (sterile) hydroponic workflow. Replace the nutrient solution every 48 hours to prevent the buildup of root exudates that fuel microbial proliferation.

Section 3: Quantitative Data on BTH-6-CA Stability

To guide your experimental design, the following table summarizes the degradation kinetics of benzothiadiazole-carboxylic acids under various environmental stressors.

Environmental StressorConditionEstimated Half-Life (DT50)Primary Degradation Pathway
pH (Dark, Sterile) pH 4.0> 1 YearStable (Protonated)
pH (Dark, Sterile) pH 7.0> 1 YearStable (Ionized)
Light (UV/Visible) 35 W/m² (300–400 nm)4–6 HoursPhotolytic Ring Cleavage
Microbial Load Non-sterile soil/water4–90 DaysMicrobial Metabolism
Thermal Stress 121°C (Autoclave)< 15 MinutesDecarboxylation

Section 4: Step-by-Step Methodologies

Protocol 1: Preparation of Photostable, Sterile BTH-6-CA Nutrient Solution

Causality Focus: This protocol systematically eliminates the three primary degradation vectors: thermal decarboxylation, microbial metabolism, and photolysis.

  • Stock Preparation: Weigh 10 mg of BTH-6-CA and dissolve in 1 mL of molecular-grade DMSO to create a 10 mg/mL stock. Reasoning: DMSO ensures complete dissolution without relying on harsh alkaline buffers that can cause localized precipitation later.

  • Nutrient Chelation: Prepare your standard nutrient solution (e.g., 0.5x Hoagland). Ensure iron and other trace metals are supplied in their EDTA-chelated forms to prevent them from binding the BTH-6-CA carboxylate group. Adjust pH to 5.8.

  • Sterilization: Filter the nutrient solution through a 0.22 µm Polyethersulfone (PES) membrane into a sterile, amber glass reservoir. Reasoning: PES has low protein/small-molecule binding characteristics, ensuring the elicitor isn't stripped during filtration. Amber glass blocks UV/visible light (290-400 nm).

  • Spiking: Under a laminar flow hood, add the BTH-6-CA DMSO stock to the sterile nutrient solution to reach your desired final concentration (e.g., 100 µM). Stir gently.

  • Storage & Delivery: Keep the reservoir sealed and deliver to the plant root zone using opaque, sterile tubing.

Stability_Workflow A BTH-6-CA Powder B Dissolve in DMSO (Avoid pH extremes) A->B Prevent precipitation C Filter Sterilization (0.22 µm PES) B->C Prevent microbial decay D Add to EDTA-Buffered Nutrient Media C->D Prevent metal complexation E Amber Glass Storage (Light Shielding) D->E Prevent UV photolysis

Workflow for mitigating photolytic, microbial, and chemical degradation of BTH-6-CA.

Protocol 2: HPLC-UV Quantification of BTH-6-CA in Root Exudates

Causality Focus: To verify the stability of the compound during the experiment, regular self-validating sampling is required.

  • Sampling: Extract 1 mL of the nutrient solution from the root zone using a sterile syringe. Immediately transfer to an amber HPLC vial.

  • Quenching: Add 10 µL of 1% Formic Acid to the vial. Reasoning: Lowering the pH below the pKa (4.0) protonates the carboxylic acid, driving it into a neutral state which drastically improves retention and peak shape on a reverse-phase C18 column.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor absorbance at 254 nm. Intact BTH-6-CA will elute as a sharp peak; photolytic degradation products will appear as broad, early-eluting peaks due to increased polarity from ring cleavage.

References

  • Acibenzolar-S-methyl - JMPR 2005 Food and Agriculture Organization of the United Nations (FAO)[Link]

  • Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review MDPI - Molecules[Link]

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resolving false positives in 1,2,3-benzothiadiazole-6-carboxylic acid biomarker detection

Welcome to the Technical Support Center for Biomarker Detection . As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with detecting 1,2,3-benzothiadiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biomarker Detection .

As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with detecting 1,2,3-benzothiadiazole-6-carboxylic acid (BTH-6-CA) . BTH-6-CA is a critical biomarker and structural analog related to the well-known plant defense elicitor Acibenzolar-S-methyl (BTH). Because it mimics the endogenous hormone Salicylic Acid (SA) to trigger Systemic Acquired Resistance (SAR), its detection in complex biological matrices is highly susceptible to false positives.

This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative standards to help you troubleshoot and validate your analytical workflows.

Diagnostic Logic: Identifying the Source of False Positives

Before altering your sample preparation, you must determine whether the false positive is a true analytical artifact (e.g., isobaric interference) or a procedural contamination (e.g., ex vivo degradation). Follow the logic tree below to isolate the root cause.

G Start Initial Detection of BTH-6-CA Peak CheckRT Is Retention Time within ±0.1 min of Std? Start->CheckRT CheckBlank Analyze Matrix Blank CheckRT->CheckBlank Yes FalsePos False Positive Identified: Isobaric Interference CheckRT->FalsePos No CheckBlank->FalsePos Peak Present in Blank TruePos True Positive: Proceed to Quantitation CheckBlank->TruePos No Peak in Blank Optimize Optimize Chromatography or use HRMS FalsePos->Optimize

Troubleshooting logic tree for resolving BTH-6-CA LC-MS/MS false positives.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Isobaric Matrix Interferences in LC-MS/MS

Q: Why am I seeing a distinct BTH-6-CA peak in my untreated, wild-type control samples? A: You are likely experiencing isobaric interference from endogenous plant secondary metabolites. When monitoring standard Multiple Reaction Monitoring (MRM) transitions for BTH carboxylic acids (typically m/z 179 135 in ESI negative mode, representing the loss of CO2​ ) , plant phenolics can produce identical precursor and product ions. Causality: Plants subjected to abiotic stress upregulate the phenylpropanoid pathway. Co-eluting caffeic acid derivatives can undergo in-source fragmentation, sharing nominal masses with BTH-6-CA. Solution: Switch to High-Resolution Mass Spectrometry (HRMS) such as UHPLC-QTOF to distinguish exact masses (BTH-6-CA theoretical exact mass for [M−H]− is 178.9924) , or alter your mobile phase gradient to achieve baseline chromatographic separation.

FAQ 2: Artifactual Generation During Extraction

Q: Could my extraction solvent be causing artifactual BTH-6-CA generation? A: Yes. If your agricultural samples contain residues of the commercial ester prodrug Acibenzolar-S-methyl, aggressive extraction conditions will artificially hydrolyze the ester into the free carboxylic acid . Causality: The ester bond is highly susceptible to alkaline hydrolysis and thermal degradation. If your extraction buffer is not strictly acidified (pH 4.0), you are measuring an ex vivo artifact created in the test tube rather than the true endogenous biomarker pool.

FAQ 3: Immunoassay (ELISA) Cross-Reactivity

Q: We use a custom ELISA for high-throughput BTH-6-CA screening, but our false positive rate exceeds 15%. Is the antibody defective? A: Not necessarily defective, but fundamentally cross-reactive. Polyclonal antibodies raised against BTH-6-CA frequently exhibit cross-reactivity with endogenous Salicylic Acid (SA). Causality: BTH-6-CA is a functional and structural analog of SA, designed to bind to the NPR1 receptor to trigger immunity . Because endogenous SA levels surge naturally during plant stress, the ELISA cannot distinguish between the natural SA burst and the BTH-6-CA biomarker. You must use LC-MS/MS for definitive quantitation.

Quantitative Data: Method Comparison

To illustrate the impact of sample preparation and detection modalities on false positive rates, review the comparative data below. Notice how standard QuEChERS methods actually increase false negatives/positives due to analyte loss, necessitating a modified approach.

Detection MethodSample Prep MethodMatrix Effect (%)False Positive Rate (%)Primary Cause of False Positives
ELISA Crude Buffer ExtractN/A18.5%Cross-reactivity with endogenous SA
HPLC-UV (254 nm) Standard QuEChERS+45.2 (Enhancement)12.0%Co-eluting plant phenolics
LC-MS/MS (MRM) Standard QuEChERS (with PSA)-60.4 (Suppression)4.5%Analyte loss to PSA; low S/N ratio
LC-MS/MS (MRM) Modified QuEChERS (C18 only)-12.1 (Suppression)< 0.1%Isobaric interference (resolved)
UHPLC-QTOF (HRMS) Modified QuEChERS (C18 only)-8.5 (Suppression)0.0%None (Exact mass differentiation)

Self-Validating Protocol: Modified QuEChERS for BTH-6-CA

Expert Insight: Standard QuEChERS protocols use Primary Secondary Amine (PSA) in the dispersive Solid Phase Extraction (dSPE) step to remove organic acids and sugars. Because BTH-6-CA is an organic acid, PSA will irreversibly bind your biomarker , leading to massive signal loss. The resulting low signal-to-noise ratio causes integration algorithms to misidentify background noise as false positives.

Follow this modified workflow to ensure self-validating, artifact-free extraction:

Workflow A Homogenized Plant Tissue B Acidified MeCN Extraction (pH 4) A->B C Partitioning (MgSO4 / NaCl) B->C D dSPE Cleanup (C18 ONLY, NO PSA) C->D E LC-MS/MS Analysis D->E

Optimized QuEChERS extraction workflow for BTH-6-CA, omitting PSA to prevent analyte loss.

Step-by-Step Methodology:

  • Homogenization: Pulverize 5.0 g of plant tissue in liquid nitrogen to quench enzymatic degradation. Transfer to a 50 mL centrifuge tube.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Causality: Acidification suppresses the ionization of the carboxylic acid group ( pKa≈3.5 ), ensuring it remains neutral and partitions efficiently into the organic phase while preventing ester hydrolysis of related precursors.

  • Salting Out: Add partitioning salts (4.0 g anhydrous MgSO4​ , 1.0 g NaCl ). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Modified dSPE Cleanup: Transfer 5 mL of the organic supernatant to a dSPE tube containing 150 mg MgSO4​ and 50 mg C18 ONLY . Critical: Do not use PSA. Do not use Graphitized Carbon Black (GCB), as BTH-6-CA's planar aromatic structure will bind strongly to carbon.

  • Dilution & Injection: Centrifuge the dSPE tube. Dilute the supernatant 1:5 in your initial LC mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid) prior to injection. This minimizes solvent effects and reduces matrix suppression in the ESI source.

References

  • Environmental Chemistry Methods for Acibenzolar-s-methyl Acibenzolar Acid in Water - MRID 49979901. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Public Release Summary on the Evaluation of the new active constituent Acibenzolar-s-methyl. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

  • Synthetic plant defense elicitors. Frontiers in Plant Science. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for Quantifying 1,2,3-Benzothiadiazole-6-Carboxylic Acid in Crops

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of 1,2,3-benzothiadiazole-6-carboxylic acid in diverse crop matrices. Designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of 1,2,3-benzothiadiazole-6-carboxylic acid in diverse crop matrices. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the critical aspects of method development, from sample preparation to final validation, grounded in internationally recognized standards. We will explore the causality behind experimental choices, compare the performance of traditional HPLC with Ultra-Performance Liquid Chromatography (UPLC), and provide detailed, self-validating protocols.

The Analytical Imperative: Why Robust Quantification Matters

1,2,3-Benzothiadiazole-6-carboxylic acid is a significant analyte in agricultural science, often monitored as a metabolite of plant defense activators like Acibenzolar-S-methyl. Its presence in crops requires sensitive and accurate quantification to ensure food safety, comply with regulatory limits, and conduct research on plant defense mechanisms. The complexity of crop matrices—ranging from high-water vegetables to oily seeds—presents a significant analytical challenge, demanding methods that are not only precise and accurate but also specific and robust enough to handle matrix interference.

Section 1: The Foundation of Accurate Analysis: Sample Preparation

The primary goal of sample preparation is to extract the analyte from a complex matrix and purify it to an extent that allows for reliable chromatographic analysis. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the crop matrix.

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Standard

The QuEChERS (pronounced "catchers") method has become a gold standard for pesticide residue analysis in food. Its effectiveness stems from a two-stage process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Extraction & Partitioning: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride). Acetonitrile is chosen for its ability to effectively precipitate proteins and extract a wide range of pesticides with minimal co-extraction of lipids. The addition of salts induces phase separation between the aqueous and organic layers, driving the analyte into the acetonitrile.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents. The choice of sorbent is critical:

    • Magnesium Sulfate (MgSO₄): Removes excess water.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars that can interfere with the analysis. This is particularly crucial for acidic analytes like 1,2,3-benzothiadiazole-6-carboxylic acid.

    • C18: Removes non-polar interferences such as fats and waxes, essential for high-lipid matrices like nuts and seeds.

    • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll, but must be used cautiously as it can also adsorb planar analytes.

Traditional Solid-Phase Extraction (SPE)

For more challenging matrices or when lower detection limits are required, traditional SPE offers a more rigorous cleanup. This technique involves passing the sample extract through a packed cartridge. Reversed-phase C18 cartridges are commonly used, where the non-polar analyte is retained on the stationary phase while more polar interferences are washed away. The analyte is then eluted with a small volume of a stronger organic solvent.

Section 2: Chromatographic Separation: A Comparison of HPLC and UPLC

The separation and detection of 1,2,3-benzothiadiazole-6-carboxylic acid are typically achieved using reversed-phase liquid chromatography. The primary choice for analysts is between conventional HPLC and the more modern UPLC systems.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accessible technology. A typical setup for this analysis would involve:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for reversed-phase chromatography, offering good retention for moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is common. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detector: A UV or Diode Array Detector (DAD) is often sufficient for quantification, typically monitoring at a wavelength around 270-280 nm.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC technology utilizes columns packed with sub-2 µm particles. This innovation provides significant advantages over traditional HPLC.[1]

  • Increased Speed and Throughput: The smaller particle size allows for much faster flow rates without a loss of efficiency, reducing run times from 15-20 minutes on an HPLC to 2-5 minutes on a UPLC.[1][2]

  • Enhanced Resolution: UPLC systems generate narrower and sharper peaks, improving the separation of the target analyte from closely eluting matrix components.[2]

  • Improved Sensitivity: The sharper peaks result in a greater peak height for the same concentration, leading to a better signal-to-noise ratio and lower limits of detection.[1][2]

The primary trade-off is the higher initial capital cost and the requirement for higher-purity solvents due to the system's sensitivity.

Workflow of Analytical Method Validation

Analytical_Method_Validation_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH/SANTE Guidelines) cluster_reporting Finalization SampleCollection Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS) SampleCollection->Extraction Cleanup Cleanup (d-SPE / SPE) Extraction->Cleanup Chromatography HPLC or UPLC-MS/MS Separation Cleanup->Chromatography Detection Detection & Data Acquisition Chromatography->Detection Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness cluster_validation cluster_validation Detection->cluster_validation Report Validation Report & Data Analysis cluster_validation->Report

Caption: Overall workflow for method validation.

Section 3: Method Validation: A Framework of Trust

To ensure that an analytical method is fit for its intended purpose, it must undergo a rigorous validation process.[3] The parameters evaluated are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and the European Commission (SANTE).[3][4][5][6]

Key Validation Parameters
ParameterObjectiveTypical Acceptance Criteria (based on SANTE/ICH Guidelines)
Specificity/Selectivity To demonstrate that the signal measured is unequivocally from the target analyte, free from interference from matrix components, impurities, or degradation products.[7][8]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To verify that the method's response is directly proportional to the analyte concentration over a specified range.[9][10]Correlation coefficient (r²) ≥ 0.99. Residuals should be randomly distributed around zero.
Accuracy (Recovery) To determine the closeness of the measured value to the true value. Assessed by analyzing spiked blank matrix samples at multiple concentration levels.[7][11]Mean recovery should be within 70-120%.[4]
Precision To measure the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[7][9][12]Relative Standard Deviation (RSD) ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected, but not necessarily quantified, by the method.Typically calculated as 3 times the signal-to-noise ratio (S/N).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]Typically calculated as 10 times the S/N, and verified by analyzing spiked samples with acceptable accuracy and precision.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).The results should remain within the established precision and accuracy criteria.
Comparative Performance: HPLC-UV vs. UPLC-MS/MS

The choice between a standard HPLC-UV method and a more advanced UPLC-MS/MS (Tandem Mass Spectrometry) method depends on the required sensitivity and selectivity.

ParameterHPLC-UVUPLC-MS/MSRationale
Selectivity ModerateVery HighMS/MS provides confirmation based on mass-to-charge ratio and fragmentation patterns, virtually eliminating false positives.
LOQ ~10-50 µg/kg (ppb)~0.1-10 µg/kg (ppb)UPLC offers better S/N, and MS/MS is an inherently more sensitive detection technique.
Analysis Time ~15-20 min~2-5 minUPLC's use of sub-2 µm particles allows for significantly faster separations.[2]
Matrix Effects HighModerate-HighWhile less prone to direct spectral interference, MS/MS can suffer from ion suppression or enhancement, requiring matrix-matched calibration.
Cost & Complexity LowerHigherUPLC-MS/MS systems represent a significantly larger investment in equipment and require more specialized operator training.

Section 4: Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

Protocol 1: Sample Preparation using QuEChERS
  • Homogenization: Weigh 10 g of a homogenized crop sample into a 50 mL centrifuge tube. For dry crops (e.g., grains), add 10 mL of reagent water and allow to rehydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is the final extract. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Chromatographic Conditions
  • System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: Specific precursor and product ions for 1,2,3-benzothiadiazole-6-carboxylic acid would be determined by infusing a standard solution.

Conclusion and Recommendations

The validation of an analytical method for 1,2,3-benzothiadiazole-6-carboxylic acid in crops is a multi-faceted process that hinges on a robust sample preparation strategy and a well-optimized chromatographic system.

  • For routine monitoring where regulatory limits are in the higher µg/kg range, a QuEChERS extraction followed by HPLC-UV analysis offers a cost-effective, reliable, and sufficiently sensitive approach. Its simplicity and ruggedness make it ideal for high-throughput laboratories.

  • For research applications requiring lower detection limits or for analysis of complex matrices with high potential for interference, a QuEChERS or SPE extraction coupled with UPLC-MS/MS is the superior choice. The unparalleled selectivity and sensitivity of MS/MS, combined with the speed and resolution of UPLC, provide the highest level of confidence in the analytical results.

References

  • What are SANTE guidelines? | Biotage. (2025, March 25).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 28).
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
  • Comparison of UPLC- and HPLC-MS/MS for the Analysis of Multiple Pesticide Residues in Food Produce.
  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes1 - Food Safety. (2023, February 14).
  • Comparison of ultra-performance liquid chromatography and high-performance liquid chromatography for the determination of priority pesticides in baby foods by tandem quadrupole mass spectrometry | Request PDF - ResearchGate.
  • A Review on Comparative study of HPLC and UPLC - Research Journal of Pharmacy and Technology. (2019, October 24).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7).
  • Development and Validation of RP-HPLC Method for - An-Najah Staff.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5).

Sources

Comparative

comparing PR gene expression levels between 1,2,3-benzothiadiazole-6-carboxylic acid and INA (2,6-dichloroisonicotinic acid)

This guide provides an in-depth comparative analysis of two widely recognized synthetic inducers of Systemic Acquired Resistance (SAR) in plants: 1,2,3-benzothiadiazole-6-carboxylic acid and 2,6-dichloroisonicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of two widely recognized synthetic inducers of Systemic Acquired Resistance (SAR) in plants: 1,2,3-benzothiadiazole-6-carboxylic acid and 2,6-dichloroisonicotinic acid (INA). We will explore their mechanisms of action, compare their efficacy in inducing Pathogenesis-Related (PR) gene expression, and provide detailed experimental protocols for researchers in plant science and crop protection.

Introduction: The Frontier of Induced Resistance

Plants, though sessile, possess a sophisticated innate immune system. A key component of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following an initial localized pathogen infection.[1][2] Central to the activation of SAR is the signaling molecule salicylic acid (SA).[3][4][5] The onset of SAR is characterized by the accumulation of a suite of Pathogenesis-Related (PR) proteins, which are considered hallmark markers of this induced defense state.[6][7][8]

Chemical inducers that mimic the action of SA provide powerful tools for both fundamental research and practical crop protection. Among the first and most studied synthetic activators are 1,2,3-benzothiadiazole-6-carboxylic acid—the active metabolite of Acibenzolar-S-methyl (also known as BTH)—and 2,6-dichloroisonicotinic acid (INA).[1][9][10][11][12] These compounds allow for the activation of the SAR pathway on demand, offering a unique window into the plant's defense signaling network.

Mechanism of Action: Hijacking the Salicylic Acid Pathway

Both 1,2,3-benzothiadiazole-6-carboxylic acid and INA are classified as functional analogs of salicylic acid.[9][12][13] This functional mimicry is the cornerstone of their activity. However, a critical distinction in their mode of action is that they operate downstream of SA biosynthesis.

Causality of Action: This means they can trigger the defense cascade even in plants that are genetically modified to be incapable of accumulating endogenous SA (e.g., transgenic plants expressing the NahG salicylate hydroxylase gene).[6][9][14] Their point of intervention is within the SA signal transduction pathway, leading to the activation of defense gene expression.

The activity of both compounds is critically dependent on a master regulator protein called NPR1 (NON-EXPRESSOR OF PR GENES 1) .[14][15] In an unstimulated state, NPR1 exists as an oligomer in the cytoplasm. Upon activation of the SA pathway, cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus.[8] Inside the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a large battery of defense genes, most notably the PR genes.[4][8][16][17] BTH and INA effectively trigger this NPR1-dependent signaling cascade.[1][11][14]

SAR_Signaling_Pathway cluster_0 Upstream Events cluster_1 SA Signaling Cascade cluster_2 Synthetic Inducers Pathogen Pathogen SA_Biosynthesis SA Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_Oligomer NPR1 (Oligomer) Cytoplasm SA->NPR1_Oligomer triggers monomerization NPR1_Monomer NPR1 (Monomer) Nucleus NPR1_Oligomer->NPR1_Monomer translocates TGA_Factors TGA Transcription Factors NPR1_Monomer->TGA_Factors interacts with PR_Genes PR Gene Expression TGA_Factors->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR BTH_INA BTH / INA BTH_INA->NPR1_Oligomer activate downstream of SA biosynthesis

Caption: BTH and INA activate the SAR pathway downstream of SA synthesis.

Quantitative Comparison of PR Gene Expression

Both BTH and INA are known to induce a similar suite of SAR-associated genes, including PR-1, PR-2, and PR-5.[6][14] The magnitude of this induction, however, can vary depending on the compound, plant species, and experimental conditions.

While extensive datasets directly comparing the two under identical conditions are sparse, available research provides strong indications of their relative potency. A study in wheat demonstrated that BTH was a more potent inducer of both disease resistance and defense-related gene expression when compared directly with INA and salicylic acid.[18] BTH is now more widely used commercially, in part because INA was found to be insufficiently tolerated by some crop species.[1][11]

The following table summarizes representative data on the induction of PR-1, a canonical marker for SAR, by BTH in different plant species. This illustrates the robust induction capacity of this class of activators.

CompoundPlant SpeciesGeneFold Change (Relative to Control)Source
BTH Nicotiana tabacumPR-1b~1800xFrąckowiak et al. (2019)[19][20]
BTH Arabidopsis thalianaPR-1>100x (Significant Induction)Lawton et al. (1996)[14]
BTH Avena sativa (Oat)PR-1~150xWise et al. (2016)[21]
INA Arabidopsis thalianaPR-1Significant InductionUknes et al. (1992)[22]

Note: Data represents typical induction levels and can vary. The data from Frąckowiak et al. (2019) is an approximate representation based on graphical data.

Experimental Protocols: A Guide to Quantifying PR Gene Expression

For reproducible and accurate quantification of PR gene expression, a meticulous experimental approach is paramount. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for this analysis due to its high sensitivity and specificity.[23][24][25][26]

Protocol: Quantification of PR Gene Expression by RT-qPCR

Objective: To quantitatively measure the relative expression of target PR genes (e.g., PR-1) in plant tissue following treatment with BTH or INA.

1. Plant Treatment and Sample Collection: a. Grow healthy, uniform plants to the desired developmental stage (e.g., 4-6 week old Arabidopsis). b. Prepare treatment solutions: Dissolve BTH or INA in a minimal amount of a suitable solvent (e.g., acetone or DMSO) and then dilute to the final working concentration (e.g., 100-300 µM) in water containing a surfactant (e.g., 0.01% Tween-20). Prepare a mock control solution with the solvent and surfactant only. c. Apply treatments by foliar spray until runoff or by soil drench. Ensure even coverage and maintain separate treatment groups to avoid cross-contamination. d. Harvest leaf tissue at specified time points post-treatment (e.g., 24, 48, 72 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction.

2. Total RNA Extraction: a. Grind the frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle. b. Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based protocol, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and integrity using a spectrophotometer (for A260/280 and A260/230 ratios) and gel electrophoresis or a bioanalyzer to check for intact ribosomal RNA bands.

3. First-Strand cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.

4. Quantitative PCR (qPCR): a. Design or obtain validated qPCR primers for your target PR gene(s) and at least two stable reference genes (e.g., Actin, Ubiquitin, EF1α). Reference gene stability should be validated for your specific experimental conditions.[27] b. Prepare the qPCR reaction mix containing: synthesized cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green). c. Run the reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify product specificity. d. Include no-template controls (NTC) and no-reverse-transcription (-RT) controls to check for contamination.

5. Data Analysis: a. Determine the quantification cycle (Cq) values for each reaction. b. Calculate the relative expression of the target PR gene using the 2-ΔΔCt method.[28] i. ΔCq: Normalize the Cq of the target gene to the geometric mean of the reference genes' Cq for each sample. ii. ΔΔCq: Normalize the ΔCq of the treated samples to the average ΔCq of the mock-treated control samples. iii. Fold Change: Calculate 2-ΔΔCq to determine the fold change in gene expression relative to the control.

Experimental_Workflow Start Plant Growth (Uniform Conditions) Treatment Treatment Application (BTH, INA, Mock) Start->Treatment Sampling Sample Collection (Time Course) Treatment->Sampling 24h, 48h, 72h RNA_Extraction Total RNA Extraction & Quality Control Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (RT-qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis End Results: Relative PR Gene Expression Data_Analysis->End

Caption: Experimental workflow for analyzing PR gene expression via RT-qPCR.

Conclusion and Field Perspectives

Both 1,2,3-benzothiadiazole-6-carboxylic acid and INA are potent inducers of the salicylic acid-dependent defense pathway in plants, culminating in the robust expression of PR genes. Their ability to function downstream of SA accumulation has made them invaluable tools for dissecting the intricacies of the SAR signal transduction cascade.

While both compounds activate a similar set of defense responses, evidence suggests that BTH (commercially available as Acibenzolar-S-methyl) may be a more potent inducer and is better tolerated by a wider range of crops, leading to its greater success in agricultural applications.[18][22] The application of these activators represents a forward-thinking strategy in crop protection, shifting the focus from direct antimicrobial action to the enhancement of the plant's own inherent defense capabilities. This "priming" effect prepares the plant for a faster, stronger response to future pathogen attacks, offering a durable and broad-spectrum form of resistance.[12][29] For researchers, these compounds remain essential for triggering and studying the complex network of gene expression that underpins plant immunity.

References

  • Shah, J. (2003). The salicylic acid loop in plant defense. Current Opinion in Plant Biology, 6(4), 365–371.
  • Atwa, M. A. M., & El-Blasy, S. A. S. (2024).
  • Dempsey, D. A., & Klessig, D. F. (2001). Nitric oxide and salicylic acid signaling in plant defense. Proceedings of the National Academy of Sciences, 98(26), 14972-14977.
  • Li, N., et al. (2019). Salicylic acid and jasmonic acid in plant immunity. PMC - NIH.
  • Cao, H., et al. (1997).
  • Piquerez, S. J. M., et al. (2019). The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance. Frontiers.
  • El-Shetehy, M. H., et al. (2014). Chemical inducers of systemic acquired resistance in plants.
  • Vlot, A. C., et al. (2009). Dissection of salicylic acid-mediated defense signaling networks. PMC - NIH.
  • Zhang, Y., et al. (1999). Regulation of systemic acquired resistance by NPR1 and its partners. PubMed.
  • Gao, Q.-M., et al. (2014). Chemical inducers of systemic immunity in plants. PubMed.
  • Chen, J., et al. (2020). Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana. Frontiers.
  • Wang, Y., et al. (2020). Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity. Plant Cell.
  • Gao, Q. M., et al. (2014). Chemical inducers of systemic immunity in plants. Journal of Experimental Botany.
  • Jiang, C. J., et al. (2019). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. PMC.
  • Lyon, G. (2007). Induced Resistance for Plant Disease Control: Maximizing the Efficacy of Resistance Elicitors. APS Journals.
  • Gao, Q. M., et al. (2014). Chemical inducers of systemic immunity in plants. University of Kentucky.
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  • Atwa, M. A. M., & El-Blasy, S. A. S. (2024). The action mechanism of benzothiadiazole. Abbreviations: BTH,...
  • Smeets, K., et al. (2019). A General Protocol for Accurate Gene Expression Analysis in Plants. Springer Protocols.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Benzothiadiazole-6-carboxylic Acid

This document provides essential safety and logistical information for the proper handling and disposal of 1,2,3-Benzothiadiazole-6-carboxylic acid. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper handling and disposal of 1,2,3-Benzothiadiazole-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure operational safety and environmental compliance. Our commitment is to empower you with the knowledge to manage chemical waste streams confidently and responsibly.

Core Principles: Hazard Identification and Regulatory Context

The foundation of safe disposal is a thorough understanding of the material's hazards and the regulations that govern its waste stream. While specific data for 1,2,3-Benzothiadiazole-6-carboxylic acid must be confirmed with the manufacturer-provided Safety Data Sheet (SDS), we can infer its likely hazard profile from structurally similar compounds.

The Cardinal Rule: Before handling or disposing of any chemical, always read and understand its specific Safety Data Sheet (SDS) . The SDS is the primary source of information regarding hazards, handling, storage, and emergency measures.[1]

The disposal of laboratory chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This framework classifies waste as hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2] As a carboxylic acid, this compound may be classified as hazardous due to its corrosive properties.

Table 1: Anticipated Hazard Profile of 1,2,3-Benzothiadiazole-6-carboxylic Acid and Related Compounds

Hazard CategoryGHS Classification & Signal WordPotential Health Effects & Precautions
Acute Toxicity Category 3 or 4 (Warning/Danger) Harmful if swallowed, in contact with skin, or if inhaled.[4] Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[5][6]
Eye Irritation Category 2A (Warning) Causes serious eye irritation.[4][5][6] Wear appropriate eye protection.[5][6][7]
Skin Irritation Category 2 (Warning) May cause skin irritation.[5] Avoid contact with skin.[7]
Respiratory Irritation Category 3 (Warning) May cause respiratory irritation.[5][6] Avoid breathing dust or vapors.[5][7]
Aquatic Hazard Acute/Chronic (Harmful) May be harmful to aquatic life with long-lasting effects.[8] Avoid release to the environment.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is your primary defense against chemical exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification/StandardRationale for Use
Hand Protection Chemical-impermeable gloves (e.g., Nitrile) inspected prior to use.[7] Must satisfy EU Directive 89/686/EEC and standard EN 374.[7]To prevent dermal absorption, which is a potential route of toxic exposure.[4]
Eye Protection Tightly fitting safety goggles with side-shields.[7] Conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]To protect against splashes and dust that can cause serious eye irritation.[4][5]
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing for larger quantities.[7]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[5][6][7][9] If exposure limits are exceeded, a full-face respirator may be necessary.[7]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[5][6]

On-Site Waste Management: Segregation and Containment

Proper management begins at the point of generation. All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] The key to safe and cost-effective disposal is proper segregation. Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal.[1]

Step-by-Step Protocol for Waste Collection
  • Designate a Container: Select a chemically compatible, leak-proof container with a secure closure.[1][7] The container must be clean and in good condition.[1]

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[1]

  • Content Identification: The label must clearly identify the contents. List all chemical constituents, including solvents and their approximate percentages.

  • Hazard Warning: Affix a "Hazardous Waste" label. Indicate the primary hazard characteristics (e.g., Corrosive, Toxic).[1]

  • Secure Storage: Keep the waste container closed at all times unless actively adding waste.[1][2] Store it within a designated SAA, preferably in secondary containment to prevent spills from spreading.[1][3]

  • Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[1][2]

Waste Segregation Decision Tree

The following diagram provides a logical workflow for segregating waste streams containing 1,2,3-Benzothiadiazole-6-carboxylic acid.

Caption: Decision workflow for segregating chemical waste streams.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Small Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area.[9]

  • Don PPE: Wear the appropriate PPE as detailed in Section 2 before addressing the spill.

  • Containment:

    • For Solid Spills: Use dry cleanup procedures.[9] Gently sweep or vacuum the material into a sealable, labeled container.[9] Avoid generating dust.[9][10]

    • For Liquid Spills: Contain the spill with a non-combustible, absorbent material like sand, earth, or vermiculite.[8] Collect the absorbent material and place it in a suitable container for disposal.[7][8]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[9]

  • Disposal: Label the container with the spilled chemical's name and "Spill Debris." Manage as hazardous waste.

First Aid for Exposure
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6][7]

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[5][6][7] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[5][6][7]

  • Ingestion: Rinse mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Final Disposal Pathway: Professional and Compliant

Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal must be handled by trained professionals in accordance with federal and state regulations.

  • Institutional EHS: Once your waste container is ready for removal, complete a hazardous waste pickup request form provided by your institution's Environmental Health and Safety (EHS) department.[2] EHS staff are trained to handle, transport, and consolidate waste for final disposal.

  • Off-Site Treatment: The recommended disposal method for this type of organic chemical waste is controlled incineration at a licensed chemical destruction plant.[7] This high-temperature process, often equipped with flue gas scrubbing, ensures the complete destruction of the compound, minimizing environmental release.[7]

  • Container Decontamination: Empty containers must be properly decontaminated before being discarded or recycled. This often involves triple rinsing with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

By adhering to these procedures, you contribute to a safe research environment, ensure regulatory compliance, and uphold your responsibility to protect the environment.

References

  • Laboratory Waste Management Guidelines , Environmental Health and Safety, University of South Carolina. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. Available at: [Link]

  • Chemistry Lab Waste Disposal , Environmental Marketing Services. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document , U.S. Environmental Protection Agency. Available at: [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets , U.S. Environmental Protection Agency. Available at: [Link]

  • Benzothiazole Safety Data Sheet , TCI America. Available at: [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells , National Center for Biotechnology Information (PMC). Available at: [Link]

  • SAFETY DATA SHEET - Castrol , Castrol. Available at: [Link]

  • SDS US , ICL. Available at: [Link]

  • Benzothiazole SAFETY DATA SHEET , Sigma-Aldrich. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste , eCFR. Available at: [Link]

  • 49 CFR 173.12 -- Exceptions for shipment of waste materials , eCFR. Available at: [Link]

  • 2,1,3-Benzothiadiazole - Wikipedia , Wikipedia. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES , U.S. Environmental Protection Agency. Available at: [Link]

  • Structure–Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants , ACS Publications. Available at: [Link]

  • Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis , National Center for Biotechnology Information (PMC). Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3-Benzothiadiazole-6-carboxylic Acid

This guide provides essential safety and logistical information for the handling and disposal of 1,2,3-Benzothiadiazole-6-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple checkl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,2,3-Benzothiadiazole-6-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a framework of understanding, ensuring that every researcher can work with this and similar chemical entities with confidence and safety. The procedural guidance herein is rooted in established safety protocols for structurally related thiadiazole and carboxylic acid compounds, designed to empower you to conduct your research securely and effectively.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. Based on data from related benzothiadiazole and carboxylic acid compounds, we can anticipate the following risks:

  • Skin Irritation: Direct contact may lead to skin irritation.[1][2]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][2][4]

  • Potential for Toxicity: Similar thiadiazole derivatives are noted as being potentially harmful if swallowed, inhaled, or in contact with the skin.[5][6]

The carboxylic acid functional group also warrants caution, as acids can be corrosive.[7] Our entire safety protocol is designed to mitigate these risks by creating effective barriers between you and the chemical.

The Core Directive: A Task-Based PPE Protocol

Effective PPE is not a one-size-fits-all solution. The required level of protection is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving 1,2,3-Benzothiadiazole-6-carboxylic acid.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required unless package is compromised
Weighing & Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (Nitrile recommended)Lab coatMandatory use within a certified chemical fume hood to contain dust
Solution Preparation & Transfers Chemical splash goggles and face shield (due to splash hazard)Chemical-resistant gloves (Nitrile or Neoprene)[8]Chemical-resistant lab coatAll manipulations should be performed in a chemical fume hood
Accidental Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron over lab coatNIOSH-approved respirator with appropriate cartridges if outside a fume hood
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile)Lab coatNot generally required if handling sealed waste containers
Causality Behind PPE Choices:
  • Eye Protection: We escalate from safety glasses to chemical splash goggles when moving from simple inspection to active handling.[1] Goggles provide a complete seal around the eyes, which is critical for protecting against fine dust and splashes. A face shield is added during solution preparation because the risk of a larger volume splash is highest.[1]

  • Hand Protection: Nitrile gloves are an excellent first choice for incidental contact with many chemicals, including acids and organic solids. They offer good dexterity for fine tasks.[9] For extensive clean-up operations, more robust gloves like Butyl rubber provide superior protection against a wider range of chemicals for longer durations.[9] Crucially, gloves must be inspected before every use and removed properly to avoid contaminating your skin. [10][11]

  • Respiratory Protection: The primary respiratory protection is an engineering control: the chemical fume hood.[8] This is non-negotiable when handling the solid form to prevent inhalation of fine particulates. A respirator is reserved for emergency situations, such as a large spill, where the concentration of airborne contaminants may exceed the capacity of the fume hood.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is paramount for safety. This protocol minimizes exposure at every stage.

  • Preparation & Engineering Controls:

    • Confirm that a certified chemical fume hood is operational.[8]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3][5]

    • Assemble all necessary equipment (glassware, spatulas, solvents) and PPE before bringing the chemical into the work area.

  • Handling the Chemical:

    • Don the appropriate PPE as detailed in the table above.

    • Perform all manipulations, including weighing and solution preparation, within the chemical fume hood.[1]

    • When handling the solid, use techniques that minimize dust generation.

    • When pouring liquids, use a funnel and keep containers low to the work surface to prevent splashes.[8]

    • Keep the container tightly sealed when not in immediate use.[2][12]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]

    • Clean all contaminated surfaces and equipment.

    • Remove PPE carefully, avoiding contact with the exterior, and dispose of single-use items in the appropriate waste stream.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_fume_hood Verify Fume Hood prep_safety_gear Verify Eyewash/Shower prep_fume_hood->prep_safety_gear prep_don_ppe Don Task-Appropriate PPE prep_safety_gear->prep_don_ppe handle_weigh Weigh Solid prep_don_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer/Use handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Workflow for handling 1,2,3-Benzothiadiazole-6-carboxylic acid.

Emergency Response & Disposal

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • In case of skin contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical advice.[5][12]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][12]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]

Spill Response

For any spill, the first step is to evacuate the immediate area and alert others.

  • Minor Spill (inside fume hood): Wearing appropriate PPE, use an absorbent material to collect the spill. Place the material into a suitable, labeled container for disposal.

  • Major Spill (outside fume hood): Evacuate the laboratory. Alert your institution's safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Chemical waste disposal is governed by strict regulations.

  • Solid Waste: Collect waste 1,2,3-Benzothiadiazole-6-carboxylic acid and any contaminated consumables (e.g., weigh boats, wipes, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions in a designated, labeled hazardous waste container.

  • Disposal Pathway: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical destruction facility. Do not discharge to sewer systems.[12]

PPE Selection Logic Diagram

G start Start: New Task task_type What is the state of the material? start->task_type solid_node Solid task_type->solid_node Solid liquid_node Liquid/Solution task_type->liquid_node Liquid exposure_risk Risk of Splash or Aerosol? solid_node->exposure_risk liquid_node->exposure_risk ppe_high Required PPE: - Face Shield & Goggles - Lab Coat - Nitrile Gloves - Fume Hood exposure_risk->ppe_high Yes ppe_low Required PPE: - Goggles - Lab Coat - Nitrile Gloves - Fume Hood exposure_risk->ppe_low No (e.g. weighing)

Caption: Decision tree for selecting task-appropriate PPE.

By understanding the risks and meticulously following these operational and safety protocols, you can ensure a safe and productive research environment when working with 1,2,3-Benzothiadiazole-6-carboxylic acid.

References

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  • BenchChem. (n.d.). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
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  • Apollo Scientific. (n.d.). 1,3-Benzothiazole-6-carboxylic acid.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
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  • University of Utah. (2019, April 11). ACID HANDLING.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2,1,3-Benzothiadiazole-5-carboxylic acid.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Benzothiazole.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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